Product packaging for Cefcapene pivoxil(Cat. No.:CAS No. 105889-45-0)

Cefcapene pivoxil

Numéro de catalogue: B020335
Numéro CAS: 105889-45-0
Poids moléculaire: 567.6 g/mol
Clé InChI: WVPAABNYMHNFJG-QDVBXLKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefcapene Pivoxil is an orally administered, third-generation cephalosporin antibiotic developed as a prodrug for research applications . It is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria . Its structure includes a carbamoyloxymethyl group at the C3 position, which is known to confer potent activity against Staphylococcus aureus strains, including those that are drug-resistant . As a prodrug, this compound itself is inactive. After oral administration, the pivoxil ester group is hydrolyzed by intestinal esterases, releasing the active metabolite, cefcapene, into the bloodstream . The active form exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, leading to cell death . This mechanism makes it a valuable compound for studying infectious diseases and antimicrobial resistance. Researchers utilize this compound in various experimental models to investigate its efficacy and pharmacokinetics. It is supplied as a high-purity solid for use in in vitro and in vivo research applications. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N5O8S2 B020335 Cefcapene pivoxil CAS No. 105889-45-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAABNYMHNFJG-QDVBXLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049134
Record name Cefcapene pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105889-45-0
Record name Cefcapene pivoxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cefcapene Pivoxil Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil, a third-generation oral cephalosporin, serves as a prodrug that is rapidly hydrolyzed to its active form, cefcapene, upon absorption. This guide delineates the molecular mechanism by which cefcapene exerts its bactericidal effects against Gram-positive bacteria. The core of its action lies in the inhibition of peptidoglycan synthesis, an essential process for the integrity of the bacterial cell wall. Cefcapene achieves this by targeting and acylating penicillin-binding proteins (PBPs), the key enzymes responsible for the transpeptidation step in peptidoglycan assembly. This inhibition leads to a cascade of events culminating in cell wall degradation, osmotic instability, and ultimately, cell lysis. This document provides a comprehensive overview of this mechanism, supported by quantitative data on PBP binding affinities and antimicrobial susceptibility, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Introduction: The Role of this compound in Antibacterial Therapy

This compound is an ester prodrug designed to enhance the oral bioavailability of the active cephalosporin, cefcapene. Following oral administration, it is absorbed in the gastrointestinal tract and subsequently hydrolyzed by esterases to release cefcapene into the bloodstream. As a member of the third-generation cephalosporins, cefcapene exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary therapeutic value against Gram-positive pathogens stems from its potent inhibitory action on the bacterial cell wall synthesis machinery.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of cefcapene is fundamentally linked to its ability to disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. This process is mediated through the covalent binding and inactivation of penicillin-binding proteins (PBPs).

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a group of enzymes located on the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands. Cefcapene, being a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This structural similarity allows cefcapene to bind to the active site of PBPs and form a stable, long-lived acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out its function in cell wall assembly.

Cefcapene has demonstrated a high affinity for several essential PBPs in Gram-positive bacteria, particularly PBPs 1, 2, and 3 in Staphylococcus aureus. The specific binding affinities of cefcapene to these PBPs are crucial for its antibacterial efficacy.

Downstream Consequences of PBP Inhibition

The inhibition of PBP-mediated transpeptidation leads to the formation of a weakened and structurally unsound cell wall. This disruption triggers a complex and not yet fully elucidated signaling cascade that ultimately results in bacterial cell death. A key consequence of PBP inhibition is the dysregulation and activation of endogenous peptidoglycan hydrolases, known as autolysins.

Under normal conditions, autolysin activity is tightly regulated to allow for cell wall remodeling during growth and division. However, when PBP function is blocked by cefcapene, this regulation is disrupted, leading to uncontrolled degradation of the existing peptidoglycan matrix. The precise mechanism of autolysin activation is an area of ongoing research, but it is believed to involve the accumulation of cell wall precursors or other stress signals that remove the inhibitory control over these enzymes. The combined effect of inhibited cell wall synthesis and accelerated degradation leads to the formation of pores in the cell wall, loss of osmotic stability, and eventual cell lysis.

Quantitative Data: PBP Binding Affinities and Minimum Inhibitory Concentrations

The efficacy of cefcapene is quantitatively described by its binding affinity to target PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinities
AntibioticBacteriumPBPBinding Affinity (Kd in µM)Reference
CefcapeneStreptococcus pneumoniaePBP1A-[1]
CefcapeneStreptococcus pneumoniaePBP2X-[1]
CefditorenStreptococcus pneumoniaePBP1A0.005 ± 0.004[1]
CefditorenStreptococcus pneumoniaePBP2X9.70 ± 8.24[1]

Note: Specific Kd values for Cefcapene were not provided in the reference image, but the study indicated that cefditoren had a lower Kd (higher affinity) for PBP1A compared to cefcapene, while cefcapene had a higher affinity for PBP2X than cefditoren.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for this compound against various Gram-positive clinical isolates are summarized below.

BacteriumStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)Clinical Isolates0.125 - 4--[2]
Streptococcus pyogenesClinical Isolates0.125 - 4--[2]
Streptococcus pneumoniaeClinical Isolates0.125 - 4--[2]

Experimental Protocols

Determination of PBP Binding Affinity by Competitive Assay

Objective: To determine the 50% inhibitory concentration (IC50) of cefcapene for various PBPs.

Principle: This assay measures the ability of a test compound (cefcapene) to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL, a fluorescent derivative of penicillin V) for binding to PBPs.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the Gram-positive bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Resuspend the cell pellet in buffer and lyse the cells using a suitable method (e.g., sonication or French press).

    • Centrifuge the lysate at low speed to remove unlysed cells and debris.

    • Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a storage buffer containing a protease inhibitor cocktail. Determine the total protein concentration.

  • Competitive Binding Assay:

    • In a microtiter plate, add a fixed concentration of the bacterial membrane preparation containing the PBPs.

    • Add varying concentrations of cefcapene to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding to the PBPs.

    • Add a fixed, saturating concentration of Bocillin FL to all wells and incubate for a further 10-15 minutes at 37°C. Bocillin FL will bind to the PBPs that are not already occupied by cefcapene.

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band in each lane.

    • Plot the percentage of Bocillin FL binding (relative to a control with no cefcapene) against the concentration of cefcapene.

    • Determine the IC50 value, which is the concentration of cefcapene that results in a 50% reduction in Bocillin FL binding.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of cefcapene that inhibits the visible growth of a bacterial strain.

Principle: A standardized suspension of bacteria is inoculated into microplate wells containing serial dilutions of the antibiotic. The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity after incubation.

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired concentration.

    • In a 96-well microtiter plate, add an equal volume of CAMHB to all wells except the first column.

    • Add the double-strength cefcapene solution to the first column.

    • Perform a serial two-fold dilution by transferring half the volume from the first column to the second, mixing, and repeating this process across the plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of cefcapene at which there is no visible growth.

Visualizing the Mechanism and Workflows

Signaling Pathway of Cefcapene Action

Cefcapene_Mechanism Cefcapene Cefcapene PBP Penicillin-Binding Proteins (PBPs) Cefcapene->PBP Binds and Inactivates Transpeptidation Peptidoglycan Transpeptidation PBP->Transpeptidation Catalyzes PBP->Transpeptidation Inhibits Autolysin_Inhibitors Autolysin Inhibitors PBP->Autolysin_Inhibitors CellWall_Synthesis Cell Wall Synthesis Transpeptidation->CellWall_Synthesis Is a key step in Cell_Lysis Cell Lysis CellWall_Synthesis->Cell_Lysis Inhibition of synthesis contributes to Autolysins Autolysins (Inactive) Autolysin_Inhibitors->Autolysins Inhibit Active_Autolysins Autolysins (Active) Autolysins->Active_Autolysins Activation CellWall_Degradation Cell Wall Degradation Active_Autolysins->CellWall_Degradation Causes CellWall_Degradation->Cell_Lysis

Cefcapene's mechanism leading to cell lysis.
Experimental Workflow for PBP Binding Assay

PBP_Binding_Workflow Start Start Prepare_Membranes Prepare Bacterial Membranes Start->Prepare_Membranes Incubate_Cefcapene Incubate Membranes with Cefcapene Prepare_Membranes->Incubate_Cefcapene Add_Bocillin Add Fluorescent Penicillin (Bocillin FL) Incubate_Cefcapene->Add_Bocillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Bocillin->SDS_PAGE Visualize Visualize Fluorescent Bands SDS_PAGE->Visualize Analyze Quantify and Calculate IC50 Visualize->Analyze End End Analyze->End

Workflow for determining PBP binding affinity.
Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Cefcapene Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Conclusion

This compound, through its active metabolite cefcapene, represents a potent therapeutic agent against Gram-positive bacteria. Its mechanism of action, centered on the irreversible inhibition of essential penicillin-binding proteins, leads to the disruption of cell wall synthesis and subsequent bacteriolysis. The high affinity for key PBPs in pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae underscores its clinical efficacy. The provided quantitative data and detailed experimental protocols offer a robust framework for further research and development in the field of antibacterial drug discovery. Understanding the nuances of its interaction with bacterial physiology will continue to be paramount in optimizing its use and overcoming emerging resistance.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Cefcapene Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is a third-generation oral cephalosporin antibiotic. It is administered as a prodrug, this compound, which is the pivaloyloxymethyl ester of the active metabolite, cefcapene. Following oral administration, it is hydrolyzed by esterases in the intestinal wall to release cefcapene, which then exerts its antibacterial activity. This guide provides a comprehensive overview of the chemical properties and structure of this compound hydrochloride, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound hydrochloride is a white to pale yellowish-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties of this compound Hydrochloride
PropertyValueReference(s)
Chemical Name 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride[1][2][3]
Synonyms This compound HCl, Flomox, S-1108[2]
CAS Number 147816-24-8 (for the monohydrate hydrochloride)[4]
Molecular Formula C₂₃H₂₉N₅O₈S₂ · HCl · H₂O[4]
Molecular Weight 622.11 g/mol [1][4][5]
Table 2: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference(s)
Melting Point 158-164 °C[6]
Boiling Point 888.4 °C at 760 mmHg (Predicted)[6]
Density 1.47 g/cm³ (Predicted)[6]
pKa (Predicted) 11.33 ± 0.60 (for this compound)
Solubility Soluble in DMSO and methanol. Slightly soluble in water.[4]
Appearance White to pale yellowish-white crystalline powder[7]

Chemical Structure and Stereochemistry

The chemical structure of this compound hydrochloride is complex, featuring a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of the cephem nucleus. The stereochemistry at positions 6 and 7 of the cephem nucleus is (6R, 7R), which is crucial for its antibacterial activity.

Caption: Chemical structure of this compound Hydrochloride Monohydrate.

Crystalline Structure and Polymorphism

A patent application describes the preparation and characterization of several crystalline solvates of this compound, including those with acetone, isopropyl alcohol, methyl ethyl ketone, and methyl isobutyl ketone. The powder X-ray diffraction (PXRD) patterns for these forms are distinct, indicating different crystal lattices. For instance, the acetone solvate crystal of this compound exhibits major peaks in its PXRD pattern at d-spacings of approximately 14.48, 12.27, 7.21, 6.46, 6.15, 4.36, 4.32, and 3.70 Å. The existence of these different crystalline forms highlights the potential for polymorphism in this compound, a critical consideration in pharmaceutical development for its impact on stability, solubility, and bioavailability.

Mechanism of Action

As a β-lactam antibiotic, cefcapene's mechanism of action involves the inhibition of bacterial cell wall synthesis. This process is initiated by the hydrolysis of the pivoxil ester prodrug to the active form, cefcapene.

Prodrug Activation

G This compound HCl This compound HCl Cefcapene (active form) Cefcapene (active form) This compound HCl->Cefcapene (active form) Esterases (in intestinal wall) Inhibition of Bacterial\nCell Wall Synthesis Inhibition of Bacterial Cell Wall Synthesis Cefcapene (active form)->Inhibition of Bacterial\nCell Wall Synthesis

Caption: Hydrolysis of this compound to its active form, Cefcapene.

Inhibition of Peptidoglycan Synthesis

The active cefcapene molecule then targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, cefcapene prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Studies have shown that cefcapene has a high affinity for specific PBPs. In Streptococcus pneumoniae, cefcapene demonstrates a strong binding affinity for PBP1A and PBP2X. The specific PBP binding profile can vary between different bacterial species.

G cluster_bacterium Bacterial Cell Cefcapene Cefcapene PBPs Penicillin-Binding Proteins (e.g., PBP1A, PBP2X) Cefcapene->PBPs Binds to Transpeptidation Peptidoglycan Cross-linking Cefcapene->Transpeptidation Inhibits PBPs->Transpeptidation Catalyzes Cell Wall Synthesis Bacterial Cell Wall Synthesis Transpeptidation->Cell Wall Synthesis Essential for Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound HCl Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Stability) Dissolution->HPLC IR IR Spectroscopy (Identification) Dissolution->IR NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR UV_Vis UV-Vis Spectrophotometry (Quantification) Dissolution->UV_Vis Chromatogram Chromatogram (Retention Time, Peak Area) HPLC->Chromatogram IR_Spectrum IR Spectrum (Absorption Bands) IR->IR_Spectrum NMR_Spectrum NMR Spectrum (Chemical Shifts, Integration) NMR->NMR_Spectrum Absorbance Absorbance Value UV_Vis->Absorbance

References

The Genesis of Cefcapene Pivoxil: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Discovery and Development

Cefcapene, the active cephalosporin, was first patented in 1985.[1] Following extensive research and development by Shionogi & Co., Ltd., the pivoxil ester prodrug, Cefcapene pivoxil hydrochloride (marketed as Flomox®), received marketing approval in Japan in April 1997 and was launched in June of the same year.[2] This development marked a significant advancement in the field of oral antibiotics, offering a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] this compound is a prodrug that is hydrolyzed in the body to release the active form, cefcapene.[4][5]

The Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 7-amino-cephalosporanic acid (7-ACA). The core of the synthesis involves the strategic modification of the cephem nucleus at the C-3 and C-7 positions, followed by the introduction of the pivoxil ester group at the C-4 carboxylate to enhance oral bioavailability.

Several synthetic routes have been explored, with a common pathway involving the following key transformations:

  • Formation of 7-amino-3-hydroxymethyl-cephalosporanic acid (7-HACA): The synthesis typically initiates with the enzymatic or chemical hydrolysis of the acetyl group at the C-3 position of 7-ACA to yield 7-HACA.

  • Side-Chain Acylation: The amino group at the C-7 position of the cephem nucleus is acylated with a specific side-chain acid, (Z)-2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-2-pentenoic acid. This step is crucial for defining the antibacterial spectrum of the final compound.

  • Carbamoylation of the C-3 Hydroxymethyl Group: The hydroxyl group at the C-3 position is then carbamoylated, a key structural feature of Cefcapene.

  • Esterification: The carboxylic acid at the C-4 position is esterified with pivaloyloxymethyl iodide to form the pivoxil ester prodrug.

  • Deprotection: The final step involves the removal of the protecting group from the side chain to yield this compound.

Below is a DOT script representation of the generalized synthesis pathway.

Cefcapene_Synthesis 7-ACA 7-ACA 7-HACA 7-HACA 7-ACA->7-HACA Hydrolysis Acylated Intermediate Acylated Intermediate 7-HACA->Acylated Intermediate Side-Chain Acylation Carbamoylated Intermediate Carbamoylated Intermediate Acylated Intermediate->Carbamoylated Intermediate Carbamoylation Protected this compound Protected this compound Carbamoylated Intermediate->Protected this compound Esterification This compound This compound Protected this compound->this compound Deprotection

Caption: Generalized synthesis pathway of this compound from 7-ACA.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of this compound, compiled from various patented methods. It is important to note that yields can vary based on the specific reagents and conditions used.

Step No.ReactionStarting MaterialKey ReagentsMolar Ratio (Starting Material:Reagent)Overall Yield
1Hydrolysis7-amino-cephalosporanic acid (7-ACA)Boric acid (buffer)Not specifiedNot specified
2Acylation7-amino-3-hydroxymethyl Cephalosporanic acid(Z)-2-(2-t-butoxycarbonyl amino thiazole-4-yl)-2-pentenoic acid1:1Not specified
3Esterification, Carbamoylation, and DeprotectionAcylated IntermediateIodomethyl pivalate, Chlorosulfonyl isocyanate, Methanol hydrochlorideNot specified14% (for one specific route)[6]

Detailed Experimental Protocols

The following protocols are derived from patented synthesis methods and provide a more detailed look into the experimental procedures.

Synthesis of 7-amino-3-hydroxymethyl Cephalosporanic acid (from 7-ACA)
  • Procedure: 7-amino-cephalosporanic acid (7-ACA) is used as the raw material. The hydrolysis is carried out at normal temperatures using boric acid or phosphorous acid as a buffer reagent to synthesize 7-amino-3-hydroxymethyl Cephalosporanic acid.[7]

Acylation of 7-amino-3-hydroxymethyl Cephalosporanic acid
  • Procedure: 7-amino-3-hydroxymethyl Cephalosporanic acid is reacted with (Z)-2-(2-t-butoxycarbonyl amino thiazole-4-yl)-2-pentenoic acid. The molar ratio of the two reactants is 1:1.[7] A weak base salt, such as sodium acetate, is used in this step.[7]

Final Steps: Carbamoylation, Esterification, and Deprotection
  • Procedure: The intermediate from the previous step undergoes a series of reactions. It is first reacted with chlorosulfonic acid isocyanate for carbamoylation.[8] This is followed by a reaction with iodomethyl pivalate for esterification.[8] The final step is deprotection in a methanol hydrochloride solution to obtain this compound hydrochloride.[8]

The following workflow diagram illustrates the key decision points and steps in a typical synthesis campaign.

Synthesis_Workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_final_steps Final Processing Start 7-ACA Hydrolysis Hydrolysis of Acetyl Group Start->Hydrolysis Acylation C-7 Acylation Hydrolysis->Acylation Carbamoylation C-3 Carbamoylation Acylation->Carbamoylation Esterification C-4 Esterification Carbamoylation->Esterification Deprotection Side-Chain Deprotection Esterification->Deprotection Purification Crystallization & Purification Deprotection->Purification Final_Product This compound HCl Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the discovery and synthesis of this compound. For researchers and professionals in drug development, these details offer insights into the chemical ingenuity behind this important antibiotic and can serve as a basis for further research and development in the field of cephalosporins.

References

Cefditoren Pivoxil: A Technical Guide to its Antibacterial Spectrum and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren pivoxil is an orally administered third-generation cephalosporin that demonstrates a broad spectrum of bactericidal activity against common Gram-positive and Gram-negative pathogens. As a prodrug, it is hydrolyzed by esterases to its active form, cefditoren. Its stability in the presence of many common β-lactamases contributes to its efficacy against a range of respiratory and skin and soft tissue infections. This guide provides a detailed overview of the antibacterial spectrum of cefditoren, supported by quantitative in vitro susceptibility data, and summarizes its clinical efficacy in key indications. Methodologies for the determination of antibacterial activity and the design of pivotal clinical trials are also described.

Introduction

Cefditoren pivoxil is a semisynthetic, β-lactam antibiotic belonging to the third generation of cephalosporins.[1][2] Administered orally as a pivoxil ester prodrug, it is rapidly absorbed and hydrolyzed by esterases in the intestinal mucosa to its active metabolite, cefditoren.[3][4] Cefditoren exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis.[1][4] This document provides an in-depth technical overview of the antibacterial spectrum, mechanism of action, and clinical efficacy of cefditoren pivoxil.

Mechanism of Action

The bactericidal action of cefditoren results from the inhibition of bacterial cell wall synthesis.[1][4] Cefditoren binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting its synthesis, cefditoren compromises the cell wall's integrity, leading to cell lysis and bacterial death.[3] Cefditoren has a strong affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of activity.[1][5]

The signaling pathway for the mechanism of action of Cefditoren can be visualized as follows:

Cefditoren Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Intestinal Mucosa & Bloodstream cluster_bacterial_cell Bacterial Cell Cefditoren_pivoxil Cefditoren Pivoxil (Oral Prodrug) Esterases Esterases Cefditoren_pivoxil->Esterases Hydrolysis Cefditoren_active Cefditoren (Active Form) Esterases->Cefditoren_active PBPs Penicillin-Binding Proteins (PBPs) Cefditoren_active->PBPs Binding and Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBPs->Cell_lysis Leads to Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains

Caption: Mechanism of action of cefditoren pivoxil.

Antibacterial Spectrum

Cefditoren demonstrates a wide range of in vitro activity against many Gram-positive and Gram-negative bacteria. It is particularly active against common respiratory tract pathogens.

In Vitro Susceptibility

The in vitro activity of cefditoren has been evaluated against a variety of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key pathogens.

BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Streptococcus pneumoniae (penicillin-susceptible)≤0.0160.03
Streptococcus pneumoniae (penicillin-intermediate)0.1250.5
Streptococcus pneumoniae (penicillin-resistant)0.51.0-2.0
Streptococcus pyogenesNot specifiedNot specified
Staphylococcus aureus (methicillin-susceptible)Not specified1.0
Staphylococcus epidermidis (methicillin-susceptible)Not specified0.5
Gram-Negative Aerobes
Haemophilus influenzae≤0.0160.064
Moraxella catarrhalisNot specified0.5
Escherichia coliNot specified8.0
Klebsiella pneumoniaeNot specified32
Proteus mirabilisNot specified0.5

Data compiled from multiple sources.[6][7][8][9]

Cefditoren_Antibacterial_Spectrum cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria cluster_no_activity Limited or No Activity S_pneumoniae Streptococcus pneumoniae (including penicillin-resistant strains) S_aureus Staphylococcus aureus (methicillin-susceptible) S_pyogenes Streptococcus pyogenes H_influenzae Haemophilus influenzae (including β-lactamase producing strains) M_catarrhalis Moraxella catarrhalis Enterobacteriaceae Some Enterobacteriaceae (e.g., E. coli, K. pneumoniae) Atypicals Atypical pathogens (e.g., Chlamydia, Mycoplasma) Pseudomonas Pseudomonas aeruginosa Enterococci Enterococci Cefditoren Cefditoren Cefditoren->S_pneumoniae Cefditoren->S_aureus Cefditoren->S_pyogenes Cefditoren->H_influenzae Cefditoren->M_catarrhalis Cefditoren->Enterobacteriaceae

Caption: Antibacterial spectrum of cefditoren.

Clinical Efficacy

Cefditoren pivoxil has demonstrated clinical efficacy in the treatment of a variety of community-acquired infections.

Respiratory Tract Infections
  • Community-Acquired Pneumonia (CAP): In clinical trials involving adult outpatients with CAP, cefditoren pivoxil (200 mg or 400 mg twice daily for 14 days) showed comparable clinical cure rates to amoxicillin/clavulanate and cefpodoxime proxetil.[10][11] Clinical cure rates were approximately 86-90%.[10][11] Microbiological eradication rates against S. pneumoniae were high, including against penicillin-non-susceptible strains.[11][12]

  • Acute Exacerbations of Chronic Bronchitis (AECB): Cefditoren pivoxil (200 mg twice daily for 5 days) was found to be as effective as a 10-day course of cefuroxime axetil in treating AECB, with clinical success rates around 80%.[13][14][15] A study comparing cefditoren to levofloxacin also showed comparable clinical cure rates of 80% and 75% respectively.[16]

  • Pharyngitis/Tonsillitis: In pediatric patients with Group A streptococcal pharyngotonsillitis, a 5-day course of cefditoren pivoxil was as effective as a 10-day course of amoxicillin, with bacterial eradication rates of 99% and 100% respectively.[17] In adults and adolescents, cefditoren pivoxil has also shown high clinical and bacteriological efficacy.[18][19]

Uncomplicated Skin and Skin Structure Infections (uSSSI)

Cefditoren pivoxil has been shown to be effective in the treatment of uSSSIs. In a randomized, comparative study, cefditoren pivoxil demonstrated clinical cure or improvement rates of 98% in the per-protocol population, which was comparable to cefdinir.[20] Microbiological eradication was achieved in 88% of patients treated with cefditoren pivoxil.[20] High cure rates have also been observed in infections caused by Staphylococcus aureus and Streptococcus pyogenes.[21][22]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) for cefditoren is typically performed using the broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Cefditoren Solutions: A stock solution of cefditoren is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. For fastidious organisms like Streptococcus pneumoniae, lysed horse blood is added to the broth.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. Several colonies are then used to prepare a bacterial suspension in saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted cefditoren. Control wells (growth control without antibiotic and sterility control without bacteria) are also included. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of cefditoren that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Prepare_Drug Prepare Serial Dilutions of Cefditoren Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Clinical Trial Design: A Representative Example for Community-Acquired Pneumonia

The clinical efficacy of cefditoren pivoxil in CAP has been evaluated in multicenter, prospective, randomized, double-blind, parallel-group studies.[10][11]

Key Design Elements:

  • Patient Population: Adult outpatients with a clinical and radiological diagnosis of CAP.

  • Intervention: Cefditoren pivoxil (e.g., 200 mg or 400 mg BID) for a specified duration (e.g., 14 days).

  • Comparator: An active comparator with established efficacy in CAP, such as amoxicillin/clavulanate or another oral cephalosporin.

  • Randomization and Blinding: Patients are randomly assigned to treatment groups, and both patients and investigators are blinded to the treatment allocation.

  • Assessments:

    • Clinical Efficacy: Assessed at baseline, during treatment, at the end of treatment, and at a follow-up visit. The primary endpoint is typically the clinical cure rate at the test-of-cure visit.

    • Microbiological Efficacy: Sputum or other relevant samples are collected at baseline to identify the causative pathogens. Follow-up cultures are performed to assess bacteriological eradication.

    • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Conclusion

Cefditoren pivoxil is a valuable oral third-generation cephalosporin with a broad spectrum of activity against key pathogens responsible for community-acquired respiratory tract and skin and soft tissue infections. Its efficacy against penicillin-resistant Streptococcus pneumoniae and β-lactamase-producing Haemophilus influenzae and Moraxella catarrhalis makes it a relevant therapeutic option. Clinical trials have consistently demonstrated its efficacy and a favorable safety profile. The methodologies for in vitro susceptibility testing and clinical trial design provide a robust framework for the continued evaluation of its clinical utility.

References

The Prodrug Advantage: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Cefcapene Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil is a third-generation oral cephalosporin antibiotic that exemplifies the successful application of prodrug chemistry to enhance the oral bioavailability of potent therapeutic agents. As the pivaloyloxymethyl ester prodrug of cefcapene, it is readily absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases to release the active antibacterial agent, cefcapene. This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, offering valuable insights for researchers and professionals involved in drug development and antimicrobial therapy.

Cefcapene, the active moiety, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis. However, due to its polarity, cefcapene itself has poor oral absorption. The addition of the pivoxil ester group increases its lipophilicity, facilitating its transport across the intestinal epithelium. This strategic chemical modification is central to the clinical utility of this compound as an effective oral antibiotic.

This guide will delve into the quantitative aspects of its absorption, distribution, metabolism, and excretion (ADME), present detailed experimental protocols for its analysis, and visualize the key pathways and workflows involved in its journey from a prodrug to an active systemic agent.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its efficient conversion to the active drug, cefcapene, following oral administration. The key pharmacokinetic parameters are summarized in the tables below, based on studies conducted in healthy subjects.

Table 1: Pharmacokinetic Parameters of Cefcapene after Single Oral Administration of this compound in Healthy Adult Subjects
Dose of this compound (mg)Cmax (mg/L) (Mean ± SD)Tmax (h) (Median)AUCinf (h·mg/L) (Mean ± SD)
1001.04 ± 0.221.5 - 2.02.94 ± 0.46
1501.24 ± 0.461.5 - 2.03.97 ± 1.28
2001.56 ± 0.431.5 - 2.04.70 ± 1.19

Data sourced from a study in healthy Korean subjects.

Table 2: Excretion and Elimination Parameters of Cefcapene
ParameterValue
Urinary Excretion (% of unchanged drug)31.5% - 42.9%
Primary Route of EliminationRenal
Factors Influencing Absorption

The absorption of this compound can be influenced by several factors:

  • Food: The presence of food in the gastrointestinal tract can impact the absorption of some cephalosporin prodrugs.

  • Gastric pH: The solubility of this compound is dependent on the acidity of the gastric juice. In patients who have undergone gastrectomy, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of cefcapene were found to be lower than in control subjects. This suggests that altered gastric acidity can reduce the drug's absorption.

Experimental Protocols

Quantification of Cefcapene in Plasma and Urine by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is employed for the quantitative analysis of cefcapene in biological matrices.

a. Sample Preparation:

  • Plasma: To a 0.5 mL aliquot of plasma, add a protein precipitation agent such as acetonitrile or methanol. Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins. The clear supernatant is collected for analysis.

  • Urine: Urine samples are typically diluted with the mobile phase or a suitable buffer before injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where cefcapene exhibits maximum absorbance.

  • Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

c. Data Analysis:

  • A calibration curve is constructed by analyzing standard solutions of cefcapene of known concentrations.

  • The concentration of cefcapene in the unknown samples is determined by comparing the peak area of the analyte to the calibration curve.

In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model to predict the oral absorption of drugs.

a. Cell Culture:

  • Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

b. Permeability Assay:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • A solution of this compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

  • Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.

  • The concentration of the transported compound (this compound and/or its hydrolyzed product, cefcapene) in the basolateral samples is quantified by HPLC-UV or LC-MS/MS.

c. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Non-Compartmental Pharmacokinetic Analysis (NCA)

NCA is a standard method used to determine key pharmacokinetic parameters from the concentration-time data without assuming a specific compartmental model for the body.

a. Data Collection:

  • Following oral administration of this compound, serial blood samples are collected at predefined time points.

  • Plasma is separated, and the concentration of cefcapene is measured at each time point.

b. Parameter Calculation:

  • Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax): These are determined directly from the observed concentration-time data.

  • Area Under the Curve (AUC): The AUC from time zero to the last measurable concentration (AUClast) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUCinf) is calculated as AUClast + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • Half-life (t1/2): The terminal elimination half-life is calculated as 0.693 / λz.

  • Apparent Total Clearance (CL/F): Calculated as Dose / AUCinf.

  • Apparent Volume of Distribution (Vz/F): Calculated as Dose / (λz * AUCinf).

Visualization of Key Pathways and Workflows

Metabolic Activation of this compound

This compound is a prodrug that requires enzymatic hydrolysis to become active. This process primarily occurs in the intestinal wall and the liver, mediated by non-specific esterases.

Metabolic_Activation cluster_absorption Intestinal Lumen cluster_metabolism Intestinal Epithelium / Liver cluster_circulation Systemic Circulation Cefcapene_pivoxil_oral This compound (Oral Administration) Esterases Esterases Cefcapene_pivoxil_oral->Esterases Absorption Cefcapene_active Cefcapene (Active Drug) Esterases->Cefcapene_active Hydrolysis Pivalic_acid Pivalic Acid Esterases->Pivalic_acid Byproduct Cefcapene_circulation Cefcapene in Bloodstream Cefcapene_active->Cefcapene_circulation Distribution

Caption: Metabolic activation pathway of this compound to its active form, Cefcapene.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study of an orally administered drug like this compound.

PK_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration of This compound Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection Dosing->Urine_Collection Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Sample_Analysis HPLC-UV Analysis of Cefcapene Concentration Sample_Processing->Sample_Analysis Urine_Collection->Sample_Analysis Data_Analysis Non-Compartmental Pharmacokinetic Analysis Sample_Analysis->Data_Analysis Report Pharmacokinetic Report (Cmax, Tmax, AUC, etc.) Data_Analysis->Report

Caption: A typical experimental workflow for a human pharmacokinetic study.

Intestinal Absorption and Transport

The absorption of this compound across the intestinal epithelium is a critical step for its bioavailability. While passive diffusion plays a role due to its increased lipophilicity, carrier-mediated transport mechanisms may also be involved. The exact transporters have not been fully elucidated but may include organic anion transporting polypeptides (OATPs) or other solute carriers.

Intestinal_Absorption cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Cefcapene_pivoxil This compound Passive_Diffusion Passive Diffusion Cefcapene_pivoxil->Passive_Diffusion Carrier_Mediated Carrier-Mediated Transport (e.g., OATPs) Cefcapene_pivoxil->Carrier_Mediated Hydrolysis Intracellular Esterase Hydrolysis Passive_Diffusion->Hydrolysis Carrier_Mediated->Hydrolysis Cefcapene Cefcapene Hydrolysis->Cefcapene Systemic_Circulation Systemic Circulation Cefcapene->Systemic_Circulation

Caption: Putative mechanisms of this compound absorption across the intestinal epithelium.

Conclusion

This compound serves as a prime example of a successful prodrug strategy, overcoming the poor oral bioavailability of its active form, cefcapene. Its pharmacokinetic profile is characterized by rapid absorption and efficient conversion to the active antibiotic. This technical guide has provided a comprehensive overview of its pharmacokinetic properties, detailed experimental methodologies for its study, and visual representations of the key processes involved in its disposition. A thorough understanding of these aspects is essential for the rational use of this compound in clinical practice and for the future development of new and improved oral antimicrobial agents. Further research to fully elucidate the specific intestinal transporters involved in its absorption could provide additional avenues for optimizing its delivery and efficacy.

Cefcapene Pivoxil's Interaction with Bacterial Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil, a third-generation oral cephalosporin, exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis. Following oral administration, this prodrug is hydrolyzed in the intestinal wall to its active metabolite, cefcapene. The core of cefcapene's antimicrobial activity lies in its high-affinity binding to and subsequent inactivation of essential penicillin-binding proteins (PBPs). These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This technical guide provides an in-depth analysis of the interaction between cefcapene and bacterial PBPs, presenting available quantitative binding data, detailing experimental methodologies for assessing these interactions, and illustrating the underlying molecular pathways.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The fundamental mechanism of action of cefcapene is the disruption of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. This process is initiated by the binding of cefcapene to the active site of PBPs.

  • Inhibition of Transpeptidation: PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains. By binding to these enzymes, cefcapene blocks this crucial step, leading to the formation of a weakened and defective cell wall.

  • Induction of Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.

Cefcapene has demonstrated a high affinity for specific PBPs in both Gram-positive and Gram-negative bacteria, which correlates with its spectrum of antibacterial activity.

Mechanism of Cefcapene Action cluster_0 Bacterial Cell Cefcapene Cefcapene PBPs Penicillin-Binding Proteins (PBPs) Cefcapene->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefcapene->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to (when inhibited) Competitive PBP Binding Assay Workflow Start Start Membrane_Prep Bacterial Membrane Preparation containing PBPs Start->Membrane_Prep Incubation Incubate membranes with varying concentrations of Cefcapene Membrane_Prep->Incubation Labeling Add fluorescently labeled penicillin (e.g., Bocillin FL) Incubation->Labeling SDS_PAGE Separate proteins by SDS-PAGE Labeling->SDS_PAGE Visualization Visualize fluorescent bands (Fluorography/Fluorescence Scanner) SDS_PAGE->Visualization Quantification Quantify band intensity Visualization->Quantification IC50_Calc Calculate IC50 value Quantification->IC50_Calc End End IC50_Calc->End Microscale Thermophoresis (MST) Workflow Start Start Protein_Labeling Label purified PBP with a fluorescent dye (optional) Start->Protein_Labeling Titration Prepare a serial dilution of Cefcapene Protein_Labeling->Titration Mixing Mix labeled PBP with each Cefcapene concentration Titration->Mixing MST_Measurement Load samples into capillaries and measure thermophoresis Mixing->MST_Measurement Data_Analysis Analyze the change in thermophoretic movement MST_Measurement->Data_Analysis Kd_Calc Calculate the dissociation constant (Kd) Data_Analysis->Kd_Calc End End Kd_Calc->End

In-depth Technical Guide: Degradation Pathways and Metabolic Fate of Cefcapene Pivoxil In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug designed to enhance oral bioavailability, which is rapidly hydrolyzed in vivo to its active metabolite, cefcapene. This technical guide provides a comprehensive overview of the degradation pathways and metabolic fate of this compound, detailing its absorption, enzymatic hydrolysis, the biotransformation of its promoiety, and the excretion of its metabolites. The information presented herein is intended to support further research and development in the field of antibiotic therapy.

Introduction

This compound is an ester-type oral cephem antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. As a prodrug, it is pharmacologically inactive until it undergoes biotransformation in the body to release the active drug, cefcapene. This strategy overcomes the poor oral absorption of the parent compound. Understanding the metabolic journey of this compound is crucial for optimizing its therapeutic efficacy and safety profile.

Metabolic Degradation Pathway

The primary metabolic pathway of this compound in vivo involves a two-step process: initial hydrolysis of the pivoxil ester and subsequent conjugation and excretion of the resulting metabolites.

Step 1: Hydrolysis to Cefcapene and Pivalic Acid

Upon oral administration, this compound is absorbed through the gastrointestinal tract. During and after absorption, it undergoes rapid and extensive hydrolysis catalyzed by carboxylesterases (CES) present in the intestinal epithelium and the liver. This enzymatic cleavage yields the active antibacterial agent, cefcapene, and a pivalic acid moiety.

The hydrolysis is a critical activation step, and studies using Caco-2 cell monolayers, a model for human intestinal absorption, indicate that this process occurs intracellularly following uptake of the prodrug.

Step 2: Metabolism of Pivalic Acid

The liberated pivalic acid is further metabolized primarily through conjugation with carnitine, a vital compound in fatty acid metabolism. This reaction forms pivaloylcarnitine, which is a water-soluble conjugate that is readily excreted in the urine. This is the principal metabolic fate of the pivaloyl moiety. It is important to note that prolonged administration of pivalate-containing prodrugs can lead to a decrease in plasma and muscle carnitine concentrations.

The active metabolite, cefcapene, is the entity responsible for the antibacterial effect and is primarily eliminated unchanged through the kidneys.

Key Metabolites

The major metabolites of this compound identified in vivo are:

  • Cefcapene (S-1006): The active antibacterial agent.

  • Pivalic Acid: The promoiety released upon hydrolysis.

  • Pivaloylcarnitine: The primary excretory form of pivalic acid.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in healthy human volunteers have provided quantitative data on the disposition of this compound and its metabolites.

ParameterCefcapene (Active Metabolite)PivaloylcarnitineReference
Urinary Excretion (as % of dose) 30.1% - 41%89% - 94%[1]

Note: Data are compiled from various studies and may vary based on dosage and patient population.

Experimental Protocols

In Vivo Metabolism Study in Rats (A Representative Protocol)

This protocol outlines a general procedure for investigating the metabolism and tissue distribution of this compound in a rat model.

5.1.1. Animal Model

  • Species: Male Wistar rats (or other appropriate strain)

  • Housing: Housed in metabolic cages to allow for the separate collection of urine and feces.

5.1.2. Dosing

  • Oral Administration: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) administered by oral gavage.

  • Intravenous Administration (for bioavailability assessment): Cefcapene (the active metabolite) dissolved in a sterile saline solution administered via a tail vein.

5.1.3. Sample Collection

  • Blood: Serial blood samples collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

  • Urine and Feces: Collected at intervals (e.g., 0-12h, 12-24h) for mass balance studies.

  • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidneys, lungs, spleen, heart, etc.) are collected, weighed, and homogenized for analysis.

5.1.4. Sample Analysis

  • Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of cefcapene, pivalic acid, and pivaloylcarnitine in biological matrices.

  • Sample Preparation:

    • Plasma/Urine: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

    • Tissues: Homogenization in a suitable buffer, followed by protein precipitation and extraction of the analytes.

In Vitro Hydrolysis Assay using Caco-2 Cells

This assay helps to determine the role of intestinal cells in the hydrolysis of this compound.

5.2.1. Cell Culture

  • Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) to form a confluent monolayer that mimics the intestinal epithelium.

5.2.2. Transport and Metabolism Study

  • This compound is added to the apical (upper) chamber of the Transwell insert.

  • Samples are collected from both the apical and basolateral (lower) chambers at various time points.

  • At the end of the experiment, the cells are washed and lysed to determine intracellular concentrations.

  • All samples are analyzed by LC-MS/MS to quantify this compound and the formed cefcapene.

Visualizations

Metabolic Pathway of this compound

G cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation / Tissues cluster_excretion Excretion Cefcapene_pivoxil This compound (Oral Administration) Hydrolysis Hydrolysis (Carboxylesterases in Intestine and Liver) Cefcapene_pivoxil->Hydrolysis Absorption Cefcapene Cefcapene (Active Metabolite) Hydrolysis->Cefcapene Pivalic_Acid Pivalic Acid Hydrolysis->Pivalic_Acid Renal_Excretion_Cefcapene Renal Excretion (Unchanged) Cefcapene->Renal_Excretion_Cefcapene Carnitine_Conjugation Carnitine Conjugation Pivalic_Acid->Carnitine_Conjugation Pivaloylcarnitine Pivaloylcarnitine Carnitine_Conjugation->Pivaloylcarnitine Renal_Excretion_Pivaloylcarnitine Renal Excretion Pivaloylcarnitine->Renal_Excretion_Pivaloylcarnitine

Caption: Metabolic pathway of this compound in vivo.

Experimental Workflow for In Vivo Rat Study

G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Oral Gavage of This compound to Rats Sample_Collection Serial Collection of: - Blood - Urine - Feces Dosing->Sample_Collection Tissue_Harvesting Euthanasia and Tissue Collection (Liver, Kidney, etc.) Sample_Collection->Tissue_Harvesting Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Tissue_Harvesting->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification of Cefcapene, Pivalic Acid, Pivaloylcarnitine) Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic and Metabolite Profiling LCMS_Analysis->Data_Analysis

Caption: Workflow for a preclinical in vivo metabolism study.

Conclusion

The metabolic fate of this compound is well-characterized, with the primary pathway involving enzymatic hydrolysis to the active compound cefcapene and pivalic acid. The subsequent conjugation of pivalic acid with carnitine is a key detoxification and elimination step. The provided experimental protocols and visualizations offer a framework for researchers to further investigate the nuances of this compound's metabolism and to apply this understanding to the development of new and improved antibacterial therapies. A thorough comprehension of these pathways is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important antibiotic.

References

Unraveling the Molecular Onslaught: A Technical Guide to Cefcapene Pivoxil's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil, a third-generation oral cephalosporin, serves as a critical tool in the clinical management of a wide array of bacterial infections. Administered as a prodrug, it undergoes rapid hydrolysis in the intestinal tract to its active form, cefcapene.[1][2] This transformation is paramount to its bioavailability and subsequent antibacterial efficacy. This technical guide provides an in-depth exploration of the molecular underpinnings of cefcapene's bactericidal activity, its interaction with primary bacterial targets, and the mechanisms by which bacteria develop resistance.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene's bactericidal prowess lies in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure.[3][4] Like other β-lactam antibiotics, cefcapene's primary targets are the penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[4][5]

Peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, forms a mesh-like sacculus around the bacterial cytoplasmic membrane.[6] The transpeptidase domains of PBPs catalyze the cross-linking of these peptide chains, a critical step for the structural integrity of the cell wall.[7] Cefcapene, by mimicking the D-alanyl-D-alanine moiety of the peptidoglycan precursor, covalently binds to the active site of these PBPs, effectively inactivating them.[4][7] This irreversible inhibition of transpeptidation leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[4]

Signaling Pathway: Peptidoglycan Synthesis and its Inhibition

The intricate process of peptidoglycan synthesis, and its disruption by cefcapene, can be visualized as a multi-stage pathway primarily occurring at the bacterial cell membrane.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBPs) Cefcapene Cefcapene Cefcapene->Crosslinked_PG Inhibits Cefcapene_Pivoxil This compound (Prodrug) Esterases Intestinal Esterases Cefcapene_Pivoxil->Esterases Hydrolysis Esterases->Cefcapene

Figure 1: Cefcapene's disruption of peptidoglycan synthesis.

Quantitative Analysis of Cefcapene's Efficacy

The bactericidal activity of cefcapene is quantified through its minimum inhibitory concentrations (MICs) against various bacterial species. A lower MIC value indicates greater efficacy. Cefcapene demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Bacterial SpeciesStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤14[3]
Streptococcus pneumoniaePenicillin-Susceptible (PSSP)≤0.1-
Streptococcus pneumoniaePenicillin-Intermediate/Resistant (PISP/PRSP)-≤0.1[1]
Haemophilus influenzaeAmpicillin-Resistant-0.05
Haemophilus influenzaeβ-lactamase positive/negative-<0.031[1][3]
Moraxella catarrhalis--3.13[1]
Escherichia coli-≤1-[3]
Oral Streptococci--0.39 (cumulative)[8]
Enterobacteriaceae-≤1-[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefcapene Against Various Bacterial Pathogens.

Target Binding Affinity: Interaction with Penicillin-Binding Proteins

Cefcapene's efficacy is directly related to its binding affinity for specific PBPs. It exhibits a strong affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of activity.

Bacterial SpeciesPBP Target(s)Binding AffinityReference(s)
Staphylococcus aureusPBP 1, 2, and 3High
Escherichia coliPBP 3High
Proteus vulgarisPBP 3High

Table 2: Cefcapene's Affinity for Penicillin-Binding Proteins (PBPs).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefcapene is typically determined using the agar dilution method according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Cefcapene Stock Solution: A stock solution of cefcapene is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]

  • Serial Dilutions: Two-fold serial dilutions of the cefcapene stock solution are prepared in molten Mueller-Hinton agar.

  • Inoculum Preparation: A standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: The agar plates containing the different concentrations of cefcapene are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of cefcapene that completely inhibits visible bacterial growth.

G start Start: Prepare Cefcapene Stock Solution dilutions Prepare Two-Fold Serial Dilutions in Molten Agar start->dilutions inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) dilutions->inoculum inoculate Inoculate Agar Plates with Bacterial Suspension inoculum->inoculate incubate Incubate Plates at 35-37°C for 16-20 hours inoculate->incubate determine_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->determine_mic end End: MIC Value Obtained determine_mic->end

Figure 2: Workflow for MIC determination by agar dilution.
Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of cefcapene to specific PBPs. It involves competing cefcapene with a fluorescently labeled β-lactam, such as Bocillin-FL, for binding to the PBPs.

Methodology:

  • Bacterial Culture and Harvest: Bacterial cells are grown to the mid-logarithmic phase and harvested by centrifugation.

  • Cell Lysis and Membrane Preparation: The bacterial cells are lysed, and the cell membranes containing the PBPs are isolated.

  • Competition Reaction: The membrane preparations are incubated with varying concentrations of cefcapene.

  • Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the mixture to label the PBPs that are not bound by cefcapene.

  • SDS-PAGE and Fluorescence Detection: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

  • IC50 Determination: The intensity of the fluorescent bands is quantified to determine the concentration of cefcapene required to inhibit 50% of Bocillin-FL binding (IC50), which is a measure of its binding affinity.

G start Start: Grow and Harvest Bacterial Cells lysis Lyse Cells and Isolate Cell Membranes start->lysis competition Incubate Membranes with Varying Cefcapene Concentrations lysis->competition labeling Add Bocillin-FL to Label Unbound PBPs competition->labeling sds_page Separate Proteins by SDS-PAGE labeling->sds_page detection Visualize Fluorescent PBPs sds_page->detection ic50 Determine IC50 from Band Intensity detection->ic50 end End: PBP Binding Affinity Determined ic50->end

Figure 3: Workflow for PBP competition assay.

Bacterial Resistance to Cefcapene

The emergence of bacterial resistance to β-lactam antibiotics, including cefcapene, is a significant clinical challenge. The primary mechanisms of resistance include:

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. Bacteria produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[4] These enzymes are classified into four major classes: A, B, C, and D.[9] Cefcapene has been shown to act as an inactivator of class C β-lactamases.[10] However, its susceptibility to other classes, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases, can vary.

  • Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to structural changes in these proteins, reducing their affinity for β-lactam antibiotics.[11][12] This decreased binding affinity allows the PBPs to continue functioning in the presence of the antibiotic, leading to resistance.

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane can act as a barrier to the entry of antibiotics.[13] Mutations that alter the structure or number of porin channels in the outer membrane can reduce the influx of cefcapene into the periplasmic space where the PBPs are located.[14]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their target PBPs in sufficient concentrations.[15]

G start Cefcapene Enters Bacterial Cell target Cefcapene Binds to PBPs start->target resistance Resistance Mechanisms start->resistance inhibition Inhibition of Cell Wall Synthesis target->inhibition lysis Cell Lysis inhibition->lysis beta_lactamase β-Lactamase Production resistance->beta_lactamase pbp_mutation PBP Alteration resistance->pbp_mutation permeability Reduced Permeability resistance->permeability efflux Efflux Pumps resistance->efflux beta_lactamase->start Inactivates Cefcapene pbp_mutation->target Reduces Binding Affinity permeability->start Blocks Entry efflux->start Pumps Out Cefcapene

Figure 4: Logical flow of Cefcapene action and resistance.

Conclusion

This compound's bactericidal activity is a result of a well-defined molecular mechanism centered on the inhibition of bacterial cell wall synthesis. Its conversion to the active form, cefcapene, and subsequent high-affinity binding to essential penicillin-binding proteins underscore its efficacy against a broad range of pathogens. However, the continuous evolution of bacterial resistance mechanisms, including enzymatic degradation, target modification, and reduced drug accumulation, necessitates ongoing research and surveillance. A thorough understanding of these molecular interactions is paramount for the development of novel therapeutic strategies to combat antibiotic resistance and for the informed clinical application of this important cephalosporin.

References

Early-Phase In Vitro Antimicrobial Profile of Cefcapene Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil is an orally administered prodrug of the third-generation cephalosporin, cefcapene.[1] Like other β-lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides a consolidated overview of the early-phase in vitro studies that have characterized the antimicrobial effects of cefcapene, offering insights into its spectrum of activity and potency against key bacterial pathogens. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of new antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) within the bacterial cell wall.[1][2][3] These enzymes are crucial for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. By binding to PBPs, cefcapene disrupts the final transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective cell wall and subsequent cell lysis.[3][4]

cluster_drug This compound (Oral Prodrug) cluster_activation In Vivo Activation cluster_bacterium Bacterial Cell Cefcapene_Pivoxil This compound Cefcapene Cefcapene (Active Form) Cefcapene_Pivoxil->Cefcapene Hydrolysis (in vivo) PBP Penicillin-Binding Proteins (PBPs) Cefcapene->PBP Binding and Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to defective cell wall Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Start Prepare serial two-fold dilutions of Cefcapene Incorporate Incorporate each dilution into molten Mueller-Hinton agar Start->Incorporate Pour Pour agar into Petri dishes and allow to solidify Incorporate->Pour Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Pour->Prepare_Inoculum Inoculate Inoculate agar surface with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC Start Dispense Mueller-Hinton broth into a 96-well microtiter plate Serial_Dilution Perform serial two-fold dilutions of Cefcapene across the plate Start->Serial_Dilution Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Serial_Dilution->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible turbidity Incubate->Read_MIC Start Prepare bacterial culture in logarithmic growth phase Expose Expose culture to various concentrations of Cefcapene (e.g., 1x, 2x, 4x MIC) Start->Expose Sample Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours) Expose->Sample Dilute_Plate Perform serial dilutions and plate onto agar Sample->Dilute_Plate Incubate Incubate plates and count viable colonies (CFU/mL) Dilute_Plate->Incubate Plot Plot log10 CFU/mL versus time to generate time-kill curves Incubate->Plot

References

Methodological & Application

Application Notes and Protocols for Cefcapene Pivoxil In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefcapene. Cefcapene exhibits broad-spectrum bactericidal activity by inhibiting the synthesis of the bacterial cell wall. This document provides detailed protocols for the in vitro susceptibility testing of this compound, based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive criteria (breakpoints) and quality control (QC) ranges for this compound have not been officially established. The following protocols describe the standardized methodologies that should be followed. Researchers will need to establish their own interpretive criteria based on wild-type distribution of minimal inhibitory concentrations (MICs), pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes, in accordance with CLSI M23 and EUCAST guidelines for setting breakpoints.

Mechanism of Action

Cefcapene, the active metabolite of this compound, is a beta-lactam antibiotic.[1][2][3] Its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in bacterial cell walls.[2] By binding to and inactivating these proteins, cefcapene disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[2]

cluster_drug Drug Action cluster_bacteria Bacterial Cell Cefcapene_pivoxil This compound (Prodrug) Cefcapene Cefcapene (Active Drug) Cefcapene_pivoxil->Cefcapene Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cefcapene->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Forms Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to

Mechanism of action of Cefcapene.

Experimental Protocols

Two primary methods for in vitro susceptibility testing are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing the zone of inhibition.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Streptococcus pneumoniae ATCC® 49619™)

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Microtiter Plates with Serial Dilutions Prepare_Stock->Prepare_Plates Inoculate Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Broth microdilution workflow.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound-impregnated disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Inoculum Preparation:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland turbidity as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

    • The interpretation of the zone size as susceptible, intermediate, or resistant requires established breakpoints, which are not yet available for this compound.

Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End

Disk diffusion workflow.

Data Presentation

All quantitative data from susceptibility testing should be summarized in tables for clear comparison and analysis.

Table 1: Example of MIC Data for this compound

Bacterial IsolateMIC (µg/mL)
Staphylococcus aureus ATCC® 29213™[Insert Value]
Escherichia coli ATCC® 25922™[Insert Value]
Streptococcus pneumoniae ATCC® 49619™[Insert Value]
Clinical Isolate 1[Insert Value]
Clinical Isolate 2[Insert Value]

Table 2: Example of Zone Diameter Data for this compound

Bacterial IsolateZone Diameter (mm)
Staphylococcus aureus ATCC® 29213™[Insert Value]
Escherichia coli ATCC® 25922™[Insert Value]
Streptococcus pneumoniae ATCC® 49619™[Insert Value]
Clinical Isolate 1[Insert Value]
Clinical Isolate 2[Insert Value]

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.

QC Strains:

Standard ATCC® strains with known susceptibility profiles should be tested concurrently with clinical isolates.

Table 3: Recommended QC Strains and Expected Ranges (Hypothetical for this compound)

QC StrainTest MethodExpected MIC Range (µg/mL)Expected Zone Diameter Range (mm)
S. aureus ATCC® 29213™Broth Microdilution[To be determined]N/A
E. coli ATCC® 25922™Broth Microdilution[To be determined]N/A
S. pneumoniae ATCC® 49619™Broth Microdilution[To be determined]N/A
S. aureus ATCC® 25923™Disk DiffusionN/A[To be determined]
E. coli ATCC® 25922™Disk DiffusionN/A[To be determined]

Frequency of QC Testing:

QC testing should be performed each day that patient isolates are tested. If results are consistently within the acceptable ranges for 30 consecutive days, the frequency of testing may be reduced to weekly.

Conclusion

The protocols outlined in this document provide a standardized framework for the in vitro susceptibility testing of this compound. Adherence to these methodologies is crucial for obtaining reliable and reproducible data. It is imperative for researchers and drug development professionals to work towards establishing official CLSI and EUCAST breakpoints and quality control parameters for this compound to ensure its appropriate and effective clinical use.

References

Application Note: Quantification of Cefcapene Pivoxil using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefcapene pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the body. Accurate and reliable quantification of this compound in pharmaceutical formulations and during stability studies is crucial for ensuring its quality, safety, and efficacy. This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is rapid, selective, and can be used for routine analysis and stability testing of this compound in the presence of its degradation products.[1][2][3][4]

Methodology

A selective and accurate isocratic RP-HPLC method was developed for the quantification of this compound.[1][2][3][4] The chromatographic separation was achieved on a Lichrospher RP-18 column (250 mm × 4.6 mm, 5 µm) at a temperature of 30°C.[1][2][3]

The mobile phase consisted of a mixture of acetonitrile and an aqueous buffer (45:55 v/v). The aqueous buffer was composed of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride.[1][2][3] The flow rate was maintained at 1.0 mL/min, and the detection was carried out at a wavelength of 270 nm.[1][2][3] The typical retention time for this compound under these conditions is approximately 3.84 minutes.[1][4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm particle size).[2][3]

  • Chemicals and Reagents:

    • This compound Hydrochloride reference standard.[4]

    • Acetonitrile (HPLC grade).[1]

    • Citric acid (analytical grade).[1]

    • Potassium chloride (analytical grade).[1]

    • High purity water (prepared using a Millipore purification system or equivalent).[4]

    • Methanol (analytical grade).[5]

2. Preparation of Solutions

  • Mobile Phase:

    • Prepare a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride in high purity water.

    • Mix 45 volumes of acetonitrile with 55 volumes of the prepared aqueous buffer.[1][2][3]

    • Degas the mobile phase before use.

  • Standard Stock Solution:

    • Accurately weigh about 10 mg of this compound Hydrochloride reference standard.

    • Dissolve it in acetonitrile in a 50 mL volumetric flask and make up to the mark with the same solvent.

  • Calibration Standards:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-240 mg L⁻¹.[1][4]

3. Chromatographic Conditions

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : (10 mmol L⁻¹ Citric Acid + 18 mmol L⁻¹ Potassium Chloride) (45:55 v/v)[1][2][3]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Column Temperature: 30°C[1][2][3]

  • Detection Wavelength: 270 nm[1][2][3]

  • Injection Volume: 20 µL

4. Sample Preparation

  • Forced Degradation/Stability Samples:

    • For solid-state degradation, weigh 5 mg of this compound into vials and subject them to stress conditions (e.g., heat, humidity, light).[1][4]

    • After exposure, dissolve the contents of the vial in acetonitrile.[1][4]

    • Quantitatively transfer the solution to a measuring flask and dilute with acetonitrile to a suitable concentration.[1][4]

    • For degradation in aqueous solutions, dissolve 10 mg of this compound in 50 mL of the stress solution (e.g., acid, base, oxidizing agent) at a specific temperature.[1]

    • At specified time intervals, withdraw a sample, cool it immediately, and dilute it with the mobile phase to a suitable concentration.[1][4]

Quantitative Data Summary

The HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines for parameters such as selectivity, linearity, precision, accuracy, and robustness.[2][4]

ParameterResult
Retention Time (tR) 3.84 min[1][4]
Linearity Range 20 - 240 mg L⁻¹[1][4]
Correlation Coefficient (r) 0.9992[1][4]
Regression Equation y = (5491604 ± 239226)c[1][4]
Intra-day Precision (RSD%) 0.58%[1][4]
Inter-day Precision (RSD%) 1.27%[1][4]
Accuracy (Recovery) 100.09% - 100.29%[1]
Limit of Detection (LOD) 4.24 mg L⁻¹[2][4]
Limit of Quantification (LOQ) 12.85 mg L⁻¹[4]

Method Selectivity

The method demonstrated good selectivity, with no interference from degradation products, as shown by the separation of the this compound peak from the peaks of its degradation products formed under various stress conditions (acidic hydrolysis, oxidation, and thermal degradation).[1][2]

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile:Buffer 45:55) D HPLC System A->D B Standard Solution Preparation (20-240 mg/L) B->D C Sample Preparation (Dissolution & Dilution) C->D E Lichrospher RP-18 Column (250x4.6mm, 5µm) D->E Injection F Isocratic Elution Flow Rate: 1.0 mL/min Temperature: 30°C E->F Separation G UV Detection at 270 nm F->G Detection H Chromatogram Acquisition G->H I Peak Integration & Quantification H->I J Report Generation I->J

Caption: HPLC workflow for this compound quantification.

The described HPLC method is simple, rapid, precise, and accurate for the quantification of this compound. Its stability-indicating nature makes it suitable for the analysis of the drug in the presence of its degradation products, which is essential for quality control and stability studies of pharmaceutical formulations.

References

Application Notes and Protocols: Cefcapene Pivoxil in Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefcapene pivoxil in the treatment of respiratory tract infections. This document includes summaries of clinical efficacy, pharmacokinetic data, and detailed experimental protocols for the evaluation of its antibacterial activity and potential immunomodulatory effects.

Introduction

This compound is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall. Cefcapene exhibits a broad spectrum of antibacterial activity against common respiratory pathogens by inhibiting bacterial cell wall synthesis. This document outlines its application in treating respiratory tract infections, supported by clinical data and relevant experimental protocols.

Mechanism of Action

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inactivates the PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking leads to a weakening of the bacterial cell wall, resulting in cell lysis and death.

Data Presentation

The following tables summarize the quantitative data from clinical studies on the efficacy of this compound in treating various respiratory tract infections.

Table 1: Clinical Efficacy of this compound in Various Respiratory Tract Infections

Infection TypeDrug RegimenClinical Response Rate (%)Comparator DrugComparator Response Rate (%)Reference
Chronic Respiratory Tract InfectionsThis compound 450 mg/day80.2Cefteram pivoxil 600 mg/day78.9[1]
Pneumonia/Bronchitis (Pediatric)This compound 9 mg/kg/day90.9Amoxicillin 30-40 mg/kg/day91.2[2]
Pharyngitis/Tonsillitis (Pediatric)This compound 9 mg/kg/day96.8Amoxicillin 30-40 mg/kg/day100[2]
Laryngopharyngitis (Pediatric)This compound (dose not specified)100--[3]
Acute Bronchitis (Pediatric)This compound (dose not specified)84.6--[3]
Tonsillitis (Pediatric)This compound (dose not specified)100--[3]
Pneumonia (Pediatric)This compound (dose not specified)100--[3]

Table 2: Bacteriological Eradication Rates of this compound

Infection TypePathogensDrug RegimenEradication Rate (%)Comparator DrugComparator Eradication Rate (%)Reference
Chronic Respiratory Tract InfectionsVariousThis compound 450 mg/day60.5Cefteram pivoxil 600 mg/day65.9[1]
Streptococcal Infection (Pediatric, 4-6 days)Streptococcus spp.This compound 9 mg/kg/day100Amoxicillin 30-40 mg/kg/day100[2]
Streptococcal Infection (Pediatric, 7-10 days)Streptococcus spp.This compound 9 mg/kg/day75.0Amoxicillin 30-40 mg/kg/day88.9[2]
Laryngopharyngitis (Pediatric)H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae, etc.This compound (dose not specified)87.5--[3]
Acute Bronchitis (Pediatric)H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae, etc.This compound (dose not specified)66.7--[3]
Tonsillitis (Pediatric)H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae, etc.This compound (dose not specified)75.0--[3]
Pneumonia (Pediatric)H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae, etc.This compound (dose not specified)63.6--[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Cefcapene against Common Respiratory Pathogens

PathogenMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Streptococcus pneumoniae≤0.031 - 0.063--[4]
Haemophilus influenzae<0.031--[5]
Methicillin-Susceptible Staphylococcus aureus (MSSA) and most streptococci0.125 - 4--[5]
Enterobacteriaceae-≤1-[5]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Adults

DoseCmax (mg/L) (mean ± SD)AUCinf (h*mg/L) (mean ± SD)Tmax (h) (median)Urinary Excretion (%)Reference
100 mg1.04 ± 0.222.94 ± 0.461.5 - 2.031.5 - 42.9[6]
150 mg1.24 ± 0.463.97 ± 1.281.5 - 2.031.5 - 42.9[6]
200 mg1.56 ± 0.434.70 ± 1.191.5 - 2.031.5 - 42.9[6]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is designed to determine the in vitro susceptibility of bacterial isolates from respiratory tract infections to Cefcapene.

4.1.1 Materials

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile saline (0.85% NaCl)

  • Bacterial cultures of respiratory pathogens (e.g., S. pneumoniae, H. influenzae)

  • Sterile petri dishes

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

4.1.2 Procedure

  • Preparation of Cefcapene Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Perform serial two-fold dilutions of the stock solution to obtain a range of concentrations.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add a defined volume of each Cefcapene dilution to a separate, labeled sterile petri dish.

    • Add a fixed volume of the molten MHA to each petri dish to achieve the final desired antibiotic concentrations. Mix gently and allow the agar to solidify.

    • Prepare a control plate with MHA only (no antibiotic).

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium, pick several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension 1:10 in sterile saline to obtain an inoculum of approximately 1.5 x 107 CFU/mL.

  • Inoculation of Plates:

    • Using a multipoint inoculator or a micropipette, spot a small, defined volume (e.g., 1-2 µL) of the prepared inoculum onto the surface of each agar plate, including the control plate.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO2.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of Cefcapene that completely inhibits visible growth of the bacterium.

Proposed Protocol for Investigating the Effect of Cefcapene on the NF-κB Signaling Pathway in Respiratory Epithelial Cells

While the primary mechanism of action of Cefcapene is antibacterial, some cephalosporins have been shown to possess immunomodulatory properties.[7][8] The NF-κB signaling pathway is a key regulator of the inflammatory response in respiratory infections.[9][10] This protocol outlines a proposed experiment to investigate whether Cefcapene can modulate this pathway in lung epithelial cells.

4.2.1 Materials

  • Human bronchial epithelial cell line (e.g., BEAS-2B)

  • Cell culture medium (e.g., DMEM/F-12) and supplements (FBS, penicillin-streptomycin)

  • Cefcapene

  • Lipopolysaccharide (LPS) or heat-killed respiratory pathogens (e.g., H. influenzae) to stimulate inflammation

  • Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

4.2.2 Procedure

  • Cell Culture and Treatment:

    • Culture BEAS-2B cells to 80-90% confluency in appropriate culture medium.

    • Pre-treat the cells with various concentrations of Cefcapene for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS or heat-killed bacteria for a predetermined duration (e.g., 30-60 minutes) to induce NF-κB activation. Include untreated and stimulant-only controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated p65 and IκBα to their respective total proteins or β-actin.

    • Compare the levels of activated NF-κB pathway components between the different treatment groups.

Visualizations

Diagram of this compound's Mechanism of Action

G cluster_prodrug In Gastrointestinal Tract cluster_bacteria Bacterial Cell Cefcapene_pivoxil This compound (Oral Prodrug) Hydrolysis Esterase-mediated Hydrolysis Cefcapene_pivoxil->Hydrolysis Cefcapene_active Cefcapene (Active Form) Hydrolysis->Cefcapene_active Cefcapene_bacteria Cefcapene Cefcapene_active->Cefcapene_bacteria Enters PBP Penicillin-Binding Proteins (PBPs) Cefcapene_bacteria->PBP Binds to Cell_wall_synthesis Cell Wall Synthesis PBP->Cell_wall_synthesis Inhibits Cell_lysis Cell Lysis and Death Cell_wall_synthesis->Cell_lysis Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_antibiotic Prepare Cefcapene Stock and Dilutions Prep_plates Prepare Agar Plates with Antibiotic Prep_antibiotic->Prep_plates Inoculation Inoculate Plates with Bacteria Prep_plates->Inoculation Prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_inoculum->Inoculation Incubation Incubate Plates (35°C, 16-20h) Inoculation->Incubation Read_results Examine Plates for Growth Incubation->Read_results Determine_MIC Determine MIC Read_results->Determine_MIC G cluster_stimulus Inflammatory Stimulus cluster_pathway Cytoplasmic Signaling Cascade cluster_translocation Nuclear Translocation & Transcription LPS LPS / Bacteria TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Genes Inflammatory Gene Transcription NFkB_nucleus->Genes Cefcapene Cefcapene (Hypothesized Effect) Cefcapene->IKK ?

References

Application Notes and Protocols for Cefcapene Pivoxil in Pediatric Infectious Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefcapene pivoxil is a third-generation oral cephalosporin antibiotic utilized in the treatment of various bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and protocols for the utilization of this compound in the study of pediatric infectious diseases, with a focus on respiratory tract infections. The information is compiled from various clinical studies to aid researchers in designing and interpreting their own investigations.

I. Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies involving this compound in pediatric patients.

Table 1: Clinical Efficacy of this compound in Pediatric Respiratory Tract Infections

IndicationDosageDurationClinical Response Rate (%)Reference
Laryngopharyngitis3 mg/kg, 3 times dailyN/A100%[1][2]
Acute Bronchitis3 mg/kg, 3 times dailyN/A84.6%[1][2]
Tonsillitis3 mg/kg, 3 times dailyN/A100%[1][2]
Pneumonia3 mg/kg, 3 times dailyN/A100%[1][2]
Overall Respiratory Infections3 mg/kg, 3 times dailyN/A95.8%[1][2]
Pneumonia/Bronchitis9 mg/kg/dayN/A90.9%[3]
Pharyngitis/Tonsillitis9 mg/kg/dayN/A96.8%[3]
Acute Upper Respiratory Tract Infection (Period I)9 mg/kg/day5 days100%[4]
Acute Upper Respiratory Tract Infection (Period II)9 mg/kg/day5 days86%[4]

Table 2: Bacteriological Efficacy of this compound in Pediatric Respiratory Tract Infections

IndicationDosageEradication Rate (%)Common PathogensReference
Laryngopharyngitis3 mg/kg, 3 times daily87.5%H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae[1][2]
Acute Bronchitis3 mg/kg, 3 times daily66.7%H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae[1][2]
Tonsillitis3 mg/kg, 3 times daily75.0%H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae[1][2]
Pneumonia3 mg/kg, 3 times daily63.6%H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae[1][2]
Overall Respiratory Infections3 mg/kg, 3 times daily73.8%H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae[1][2]
Streptococcal Infection (4-6 days)9 mg/kg/day100%Streptococcus spp.[3]
Streptococcal Infection (7-10 days)9 mg/kg/day75.0%Streptococcus spp.[3]
Group A Streptococcal Pharyngitis (5 days)9-10 mg/kg/day93.8%Group A β-hemolytic streptococcus (GAS)[5]
Group A Streptococcal Pharyngitis (10 days)9-10 mg/kg/day96.2%Group A β-hemolytic streptococcus (GAS)[5]

Table 3: Comparative Efficacy and Safety of this compound and Other Antibiotics

Study ComparisonDrug and DosageEfficacy Rate (%)Adverse Events (Diarrhea) (%)Reference
vs. Amoxicillin & Faropenem (Pneumonia/Bronchitis)This compound (9 mg/kg/day)90.9%7.6%[3]
Amoxicillin (30-40 mg/kg/day)91.2%13.6%[3]
Faropenem (15 mg/kg/day)94.7%13.9%[3]
vs. Amoxicillin (Group A Streptococcal Pharyngitis)This compound (9-10 mg/kg/day for 5 days)93.8% (bacteriological)Infrequent[5]
This compound (9-10 mg/kg/day for 10 days)96.2% (bacteriological)Infrequent[5]
Amoxicillin (for 10 days)91.7% (bacteriological)Infrequent[5]
vs. Cefdinir (Acute Upper Respiratory Tract Infection)This compound (9 mg/kg/day)Period I: 100%, Period II: 86%Period I: 14%, Period II: 32% (soft stool/diarrhea)[4]
Cefdinir (15 mg/kg/day)Period I: 100%, Period II: 92%Period I: 12%, Period II: 18% (soft stool/diarrhea)[4]

II. Experimental Protocols

The following is a generalized protocol for a prospective, multicenter, randomized, open-label comparative study for evaluating the efficacy and safety of this compound in pediatric patients with respiratory tract infections, based on methodologies described in the cited literature.[3][5]

Protocol: Comparative Clinical Trial of this compound for Pediatric Respiratory Tract Infections

1. Objective: To compare the clinical and bacteriological efficacy, as well as the safety and compliance, of this compound with a standard-of-care antibiotic in the treatment of pediatric respiratory tract infections.

2. Study Design:

  • Design: Prospective, multicenter, randomized, open-label, comparative.

  • Patient Population: Children (e.g., 6 months to 12 years) with signs and symptoms of acute respiratory tract infection (e.g., pharyngitis, tonsillitis, bronchitis, pneumonia).[5]

  • Inclusion Criteria:

    • Age within the specified range.

    • Clinical diagnosis of a bacterial respiratory tract infection.

    • Informed consent from a parent or legal guardian.

    • For specific infections like streptococcal pharyngitis, a positive throat culture for the causative agent (e.g., Group A β-hemolytic streptococcus).[5]

  • Exclusion Criteria:

    • Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.

    • Receipt of systemic antibacterial therapy within a specified period prior to enrollment.

    • Presence of a severe underlying disease or a concomitant infection that might interfere with the evaluation of the study drug.

    • Requirement for parenteral antibiotic therapy.

3. Randomization and Blinding:

  • Patients will be randomly assigned to one of the treatment groups.

  • Due to the open-label nature, investigators and patients/guardians will be aware of the treatment administered.

4. Treatment Regimen:

  • Test Group: this compound fine granules administered orally at a dose of 9 mg/kg/day, divided into three doses, for 5 to 10 days.[3][4][5]

  • Control Group: A standard-of-care antibiotic, for example, Amoxicillin at 30-40 mg/kg/day, divided into three doses, for 10 days.[3][5]

  • Administration with or after meals should be consistent.[6]

5. Efficacy Assessment:

  • Clinical Efficacy: Evaluated based on the improvement of clinical signs and symptoms (e.g., fever, cough, throat redness, tonsillar swelling) at the end of therapy and at a follow-up visit. The response will be categorized as cure, improvement, or failure.

  • Bacteriological Efficacy:

    • Specimens (e.g., throat swabs, sputum) will be collected for culture and sensitivity testing at baseline and at the end of therapy.

    • Bacteriological response will be categorized as eradication, persistence, or superinfection.

6. Safety Assessment:

  • All adverse events (AEs) will be recorded at each study visit. The investigator will assess the severity and relationship of the AE to the study drug.

  • Commonly monitored AEs include gastrointestinal disturbances such as diarrhea and soft stools.[3][4]

  • Laboratory tests (hematology, blood chemistry) may be performed at baseline and at the end of therapy.

7. Compliance Assessment:

  • Drug compliance will be assessed by methods such as diary cards or counting of returned medication.[4]

8. Statistical Analysis:

  • The primary efficacy endpoints (clinical and bacteriological response rates) will be compared between the treatment groups using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test).

  • Safety data will be summarized descriptively.

  • A p-value of < 0.05 will be considered statistically significant.

III. Visualizations

The following diagrams illustrate key workflows and concepts in the study of this compound.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis start Pediatric Patients with Respiratory Tract Infection inclusion Inclusion Criteria Met? (e.g., Age, Diagnosis, Consent) start->inclusion exclusion Exclusion Criteria Met? (e.g., Allergy, Prior Antibiotics) inclusion->exclusion Yes not_enrolled Patient Not Enrolled inclusion->not_enrolled No enrolled Patient Enrolled exclusion->enrolled No exclusion->not_enrolled Yes randomization Randomization enrolled->randomization group_a Group A: This compound randomization->group_a group_b Group B: Control Antibiotic randomization->group_b treatment Treatment Administration (e.g., 5-10 days) group_a->treatment group_b->treatment end_of_treatment End of Treatment Evaluation treatment->end_of_treatment clinical_eval Clinical Efficacy Assessment (Symptom Improvement) end_of_treatment->clinical_eval bacteriological_eval Bacteriological Efficacy Assessment (Pathogen Eradication) end_of_treatment->bacteriological_eval safety_eval Safety Assessment (Adverse Events) end_of_treatment->safety_eval follow_up Follow-up Visit clinical_eval->follow_up bacteriological_eval->follow_up safety_eval->follow_up data_analysis Statistical Analysis follow_up->data_analysis

Caption: Workflow for a comparative clinical trial of this compound.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_pkpd_analysis PK/PD Analysis dose This compound Administration (e.g., 3 mg/kg) blood_sampling Blood Sampling at Various Time Points dose->blood_sampling drug_concentration Measurement of Plasma Drug Concentration blood_sampling->drug_concentration pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, T1/2) drug_concentration->pk_parameters pkpd_integration Integration of PK and PD Data pk_parameters->pkpd_integration mic Determination of Minimum Inhibitory Concentration (MIC) for Pathogens mic->pkpd_integration tam Calculation of Time Above MIC (TAM) pkpd_integration->tam breakpoint Determination of PK/PD Breakpoint (e.g., TAM > 40%) tam->breakpoint correlation Correlation with Clinical and Bacteriological Outcomes breakpoint->correlation

Caption: Logical workflow for a Pharmacokinetic/Pharmacodynamic (PK/PD) analysis.

References

Application Notes and Protocols: Evaluating Cefcapene Pivoxil in Experimental Acute Otitis Media Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute otitis media (AOM) is a prevalent inflammatory disease of the middle ear, particularly in the pediatric population, and is a leading cause for antibiotic prescriptions. The primary bacterial pathogens implicated in AOM include Streptococcus pneumoniae and Haemophilus influenzae. Cefcapene pivoxil, a third-generation oral cephalosporin, is a prodrug that is hydrolyzed to its active form, cefcapene, which exhibits a broad spectrum of antibacterial activity against common AOM pathogens. Cefcapene exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

These application notes provide a framework for the preclinical assessment of this compound for the treatment of AOM using established animal models. While specific in-vivo experimental data for this compound in AOM models is limited in publicly available literature, this document outlines a generalized protocol based on established methodologies for antibiotic evaluation in chinchilla and gerbil AOM models. The provided quantitative data is derived from clinical studies in pediatric patients to offer relevant therapeutic context.

Mechanism of Action

Cefcapene, the active metabolite of this compound, is a β-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

cluster_drug Drug Action cluster_bacteria Bacterial Cell This compound (Oral) This compound (Oral) Cefcapene (Active form) Cefcapene (Active form) This compound (Oral)->Cefcapene (Active form) Hydrolysis in intestine PBPs Penicillin-Binding Proteins (PBPs) Cefcapene (Active form)->PBPs Binds to and inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Catalyzes PBPs->Peptidoglycan Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Maintains

Mechanism of Cefcapene Action

Quantitative Data

The following tables summarize the in-vitro activity of cefcapene and the clinical efficacy and middle ear fluid concentrations of the closely related third-generation cephalosporin, cefditoren (the active form of cefditoren pivoxil), in pediatric patients with AOM. This data provides a benchmark for expected therapeutic efficacy.

Table 1: In-Vitro Activity of Cefcapene Against AOM Pathogens

PathogenMIC90 (μg/mL)
Haemophilus influenzae0.06
Streptococcus pneumoniae1.0

Data from a clinical study in pediatric patients with respiratory infections, including otitis media.

Table 2: Clinical and Bacteriological Efficacy of Cefditoren Pivoxil in Pediatric AOM

Efficacy MeasureResult
Overall Clinical Efficacy89.4%
Bacteriological Efficacy92.2%
Bacterial Eradication Rate (Middle Ear)>80%

Data from a clinical study of cefditoren pivoxil in pediatric patients with purulent acute otitis media.

Table 3: Pharmacokinetics of Cefditoren in Middle Ear Fluid (Otorrhea) of Pediatric Patients

ParameterValue
Drug AdministrationCefditoren pivoxil 3 mg/kg (single dose)
Mean Concentration in Otorrhea (μg/mL)0.58

Data from a clinical study of cefditoren pivoxil in pediatric patients with purulent acute otitis media.

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of this compound in a chinchilla model of AOM induced by Streptococcus pneumoniae or Haemophilus influenzae.

Animal Model and Husbandry
  • Species: Healthy, young adult chinchillas (Chinchilla lanigera) of either sex, weighing 300-600g.

  • Acclimation: Animals should be acclimated for at least 7 days prior to the experiment with free access to food and water.

  • Housing: House animals individually or in small groups in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

Induction of Acute Otitis Media
  • Bacterial Strains: Use clinically relevant strains of S. pneumoniae (e.g., penicillin-resistant serotypes) or non-typeable H. influenzae.

  • Inoculum Preparation: Grow bacteria to mid-logarithmic phase in appropriate broth (e.g., Todd-Hewitt broth for S. pneumoniae). Centrifuge and resuspend the bacterial pellet in sterile saline to a final concentration of approximately 10^4 - 10^5 colony-forming units (CFU) per 100 µL.

  • Inoculation Procedure:

    • Anesthetize the chinchilla using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Visualize the superior bulla through the soft palate.

    • Perform a transbullar inoculation by injecting 100 µL of the bacterial suspension directly into the middle ear cavity using a 27-gauge needle.

    • Allow the animal to recover from anesthesia on a warming pad.

This compound Administration
  • Treatment Groups:

    • Vehicle control (e.g., sterile water or appropriate suspension vehicle)

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., amoxicillin)

  • Dosing and Administration:

    • Begin treatment 24 hours post-inoculation.

    • Prepare a suspension of this compound in a suitable vehicle.

    • Administer the drug orally via gavage. The exact dosage should be determined based on pharmacokinetic studies, but a starting point could be based on pediatric clinical doses (e.g., 9-18 mg/kg/day, divided into 2-3 doses).

    • Treat for a duration of 7-10 days.

Efficacy Assessment
  • Clinical Observation: Monitor animals daily for signs of illness (e.g., lethargy, head tilt, weight loss).

  • Tympanocentesis:

    • At selected time points (e.g., day 3, 5, and at the end of treatment), anesthetize the animal and perform tympanocentesis to collect middle ear fluid (MEF).

    • Use a portion of the MEF for quantitative bacterial culture (CFU/mL) to assess bacterial clearance.

    • Use the remaining MEF for analysis of Cefcapene concentrations (pharmacokinetics) and inflammatory markers (e.g., cytokines via ELISA).

  • Histopathology: At the end of the study, euthanize the animals and collect the temporal bones for histopathological examination to assess the degree of inflammation and tissue damage in the middle ear.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Acclimation Animal Acclimation (Chinchilla) AOM_Induction AOM Induction (Transbullar Inoculation of S. pneumoniae or H. influenzae) Acclimation->AOM_Induction Group_Assignment Random Assignment to Treatment Groups AOM_Induction->Group_Assignment Treatment Oral Administration of This compound or Control (Daily for 7-10 days) Group_Assignment->Treatment Monitoring Daily Clinical Monitoring Treatment->Monitoring Tympanocentesis Tympanocentesis for MEF (Days 3, 5, 7) Treatment->Tympanocentesis Histopathology End-of-Study Histopathology Treatment->Histopathology Bacterial_Culture Quantitative Bacterial Culture (CFU/mL) Tympanocentesis->Bacterial_Culture PK_Analysis Pharmacokinetic Analysis (Cefcapene in MEF) Tympanocentesis->PK_Analysis

Experimental Workflow for AOM Model

Conclusion

Application Notes and Protocols: Cefcapene Pivoxil in Dental and Oral Surgery Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefcapene Pivoxil, a third-generation oral cephalosporin, in the context of dental and oral surgery-associated infections. This document summarizes key clinical efficacy data, outlines detailed experimental protocols for research and clinical trial settings, and visualizes the underlying mechanism of action and experimental workflows.

Introduction to this compound

This compound is a prodrug that is hydrolyzed to its active form, cefcapene, after oral administration. As a cephem antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against a wide range of gram-positive and gram-negative bacteria commonly implicated in odontogenic infections.[1][2] Its oral bioavailability makes it a convenient option for outpatient treatment of dental and oral surgical infections.

Quantitative Data Summary

Clinical studies have evaluated the efficacy of this compound in treating various acute odontogenic infections. The following tables summarize the key quantitative data from a notable clinical study in adults.

Table 1: Clinical Efficacy of this compound in Acute Odontogenic Infections[3]
Infection TypeNo. of CasesEffective CasesEfficacy Rate (%)
Periodontitis847690.5%
Pericoronitis10880.0%
Jaw Osteitis524994.2%
Overall 146 133 91.1%
Table 2: Efficacy of this compound by Daily Dosage[3]
Daily DoseNo. of CasesEffective CasesEfficacy Rate (%)
300 mg/day13912791.4%
450 mg/day7685.7%
Table 3: Efficacy Judged on Day 3 Based on Evaluation Standards[3]
Infection TypeNo. of CasesEffective CasesEfficacy Rate (%)
Periodontitis595491.5%
Pericoronitis7685.7%
Jaw Osteitis383592.1%
Overall 104 95 91.3%

Experimental Protocols

The following protocols are representative of methodologies employed in clinical studies evaluating the efficacy of this compound in dental and oral surgery infections.

Protocol for a Phase III, Multicenter, Randomized, Double-Blind Clinical Trial

Objective: To evaluate the efficacy and safety of this compound compared to a standard-of-care antibiotic in the treatment of acute odontogenic infections.

3.1.1 Patient Selection and Enrollment:

  • Inclusion Criteria:

    • Adult patients (18-75 years old) with a clinical diagnosis of acute odontogenic infection (e.g., periodontitis, pericoronitis, jaw osteitis).

    • Presence of at least two of the following signs and symptoms: spontaneous pain, swelling, purulent discharge, fever (>38°C).

    • Written informed consent.

  • Exclusion Criteria:

    • Known hypersensitivity to cephalosporins or other β-lactam antibiotics.

    • Pregnancy or lactation.

    • Severe renal or hepatic impairment.

    • Receipt of systemic antibiotics within the previous 7 days.

    • Infections requiring immediate surgical intervention beyond simple incision and drainage.

3.1.2 Study Design and Treatment:

  • Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., 100 mg three times daily) or the comparator antibiotic for a duration of 5-7 days.[1][2]

  • Both the investigational drug and the comparator are encapsulated to ensure blinding of both patients and investigators.

  • Concomitant medications, including analgesics, are documented.

3.1.3 Efficacy and Safety Assessment:

  • Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (7-14 days after the end of treatment), defined as the resolution of acute signs and symptoms of infection such that no further antimicrobial therapy is required.

  • Secondary Efficacy Endpoints:

    • Microbiological response (eradication, presumed eradication, persistence).

    • Time to resolution of symptoms.

    • Physician's global assessment of clinical response.

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

    • Laboratory safety tests (hematology, blood chemistry) at baseline and end of treatment.

3.1.4 Microbiological Analysis:

  • At baseline, obtain a pus or tissue sample from the infected site using a sterile swab or aspirate.

  • Transport the sample to the microbiology laboratory in an appropriate transport medium for anaerobic and aerobic cultures.

  • Isolate and identify the causative pathogens using standard microbiological techniques (e.g., Gram stain, culture on selective media, biochemical tests, or MALDI-TOF mass spectrometry).

  • Perform antimicrobial susceptibility testing for Cefcapene and other relevant antibiotics using methods such as broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Antimicrobial Susceptibility Testing of Oral Pathogens

Objective: To determine the in vitro activity of Cefcapene against common oral pathogens.

  • Bacterial Strains: Obtain clinical isolates from patients with odontogenic infections or use reference strains from a recognized culture collection (e.g., ATCC).

  • Inoculum Preparation:

    • Subculture the bacterial isolates onto an appropriate agar medium (e.g., blood agar for streptococci, enriched media for anaerobes).

    • Incubate under appropriate conditions (aerobic, anaerobic, or capnophilic) until sufficient growth is achieved.

    • Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Broth Microdilution Method:

    • Prepare serial twofold dilutions of Cefcapene in a cation-adjusted Mueller-Hinton broth.

    • Inoculate microtiter plates containing the antibiotic dilutions with the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 18-24 hours (or longer for fastidious organisms).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Disk Diffusion Method (Kirby-Bauer Test):

    • Evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.

    • Place a Cefcapene-impregnated disk onto the agar surface.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around the disk and interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.

G cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_Carrier Lipid Carrier UDP_NAM->Lipid_Carrier Translocation Growing_PG Growing Peptidoglycan Chain Lipid_Carrier->Growing_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PBP->Growing_PG Cross-linking of Peptide Chains Cefcapene Cefcapene Cefcapene->Inhibition Inhibition->PBP Binding and Inactivation G cluster_0 Patient Recruitment & Screening cluster_1 Baseline Assessment cluster_2 Treatment & Follow-up cluster_3 Data Analysis & Reporting A Patient Presents with Odontogenic Infection B Informed Consent A->B C Screening for Inclusion/Exclusion Criteria B->C D Clinical Assessment (Pain, Swelling, etc.) C->D F Randomization D->F E Microbiological Sampling E->F K Microbiological Outcome Analysis E->K G Dispense Investigational Drug (this compound or Comparator) F->G H Patient Follow-up Visits (e.g., Day 3, 7, 14) G->H I Adverse Event Monitoring H->I J Test of Cure Assessment H->J L Statistical Analysis of Efficacy and Safety Data J->L K->L M Final Study Report L->M

References

Application Notes and Protocols for the Treatment of Palmoplantar Pustulosis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cefcapene Pivoxil: Extensive literature searches did not yield any clinical or preclinical data supporting the use of this compound for the treatment of palmoplantar pustulosis (PPP). The following information details established and investigational therapies for PPP based on current scientific evidence.

Introduction to Palmoplantar Pustulosis (PPP)

Palmoplantar pustulosis is a chronic, recurrent inflammatory skin disease characterized by the eruption of sterile pustules on the palms and soles.[1][2][3] These pustules can be accompanied by erythema, scaling, and fissures, leading to significant pain and a substantial negative impact on quality of life.[4][5] While sometimes associated with psoriasis, PPP has distinct genetic and immunopathological features.[5][6][7] The pathogenesis is complex and involves dysregulation of the immune system, particularly the IL-23/Th17 and IL-36 inflammatory pathways.[3][5][6][7]

Pathogenesis of Palmoplantar Pustulosis

The development of PPP is multifactorial, with genetic predisposition, smoking, and focal infections identified as potential triggers. The inflammatory cascade in PPP involves the infiltration of neutrophils into the epidermis, leading to the formation of sterile pustules. Key signaling pathways implicated in this process are the IL-23/Th17 axis and the IL-36 pathway.

PPP_Pathogenesis cluster_trigger Triggers cluster_immune Immune Dysregulation cluster_skin Skin Manifestation Genetic\nPredisposition Genetic Predisposition APC Antigen Presenting Cell Genetic\nPredisposition->APC Smoking Smoking Smoking->APC Infection Infection Infection->APC T_Cell T-Cell APC->T_Cell Presents Antigen IL23 IL-23 APC->IL23 Th17 Th17 Cell T_Cell->Th17 Differentiation IL23->Th17 Promotes IL17 IL-17 Th17->IL17 Keratinocytes Keratinocytes IL17->Keratinocytes Activates IL36 IL-36 IL36->Keratinocytes Activates Neutrophil_Recruitment Neutrophil Recruitment Keratinocytes->Neutrophil_Recruitment Releases Chemokines Pustule_Formation Pustule Formation Neutrophil_Recruitment->Pustule_Formation

Caption: Simplified signaling pathway in Palmoplantar Pustulosis.

Current and Emerging Treatment Modalities

There is no universally effective treatment for PPP, and management often involves a combination of therapies tailored to the individual patient's disease severity and comorbidities.

Topical Therapies

For mild to moderate disease, topical agents are often the first line of treatment.

TreatmentEfficacyReference
Topical Corticosteroids Considered first-line therapy for limited disease.[1][8]
Vitamin D Analogues (e.g., Maxacalcitol) Shown to provide significant improvement compared to placebo.[5]
Combination Therapy (Corticosteroid + Vitamin D Analogue) Demonstrated greater improvement in symptoms compared to monotherapy.[5][8]
Systemic Therapies

For more severe or refractory cases, systemic treatments are employed.

TreatmentEfficacyReference
Acitretin (Oral Retinoid) A frequently used systemic therapy, especially in patients without joint involvement.[1][5]
Cyclosporine An immunosuppressant recommended for patients with arthritis. It is fast-acting, but relapse can occur after cessation.[1][5]
Apremilast (Small Molecule Inhibitor) A recent Phase 3 trial in Japan showed significant efficacy.[6][7][9]
Phototherapy

Light-based therapies are also effective options for PPP.

TreatmentEfficacyReference
Psoralen + UVA (PUVA) Has shown efficacy, with one trial reporting clearance in 12 out of 22 patients.[5]
Narrowband UVB (NB-UVB) One trial showed 40% of patients achieving a 75% improvement in the Palmoplantar Pustulosis Area and Severity Index (PPPASI 75).[5]
Excimer Laser (308-nm) Achieved PPPASI 50 in 60% of patients in clinical trials.[5]
Biologic Therapies

Biologics targeting specific components of the inflammatory cascade have shown promise in treating PPP.

TreatmentTargetEfficacyReference
Guselkumab IL-23A Phase 2 trial in Japanese patients showed a significant reduction in PPPASI.[6][7]
Risankizumab IL-23Long-term treatment has shown sustained efficacy in Japanese patients.[7]
Secukinumab IL-17Investigated as a targeted therapy.[1]
Ustekinumab IL-12/23One trial did not show a statistically significant difference from placebo.[6]
Spesolimab IL-36 ReceptorA multicenter trial showed that while the primary endpoint was not met, patients treated with spesolimab improved at a faster rate.[8]

Experimental Protocols

Protocol: Clinical Trial of an IL-23 Inhibitor for PPP

This protocol is a generalized representation based on published clinical trials of IL-23 inhibitors for palmoplantar pustulosis.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Moderate-to-Severe PPP, Inadequate Response to Topicals) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm Treatment Arm (e.g., Guselkumab 100mg SC at Weeks 0, 4, then q8w) Randomization->Treatment_Arm Placebo_Arm Placebo Arm (Placebo SC at same intervals) Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (e.g., at Week 16) - PPPASI-50 Response Rate Treatment_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment - Change in PPPASI Score - Quality of Life Measures Primary_Endpoint->Secondary_Endpoints Open_Label_Extension Open-Label Extension Phase (All patients receive active drug) Secondary_Endpoints->Open_Label_Extension Long_Term_Followup Long-Term Follow-up (Safety and Efficacy) Open_Label_Extension->Long_Term_Followup

Caption: Generalized workflow for a clinical trial of an IL-23 inhibitor in PPP.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

2. Patient Population: Adults with a diagnosis of moderate-to-severe palmoplantar pustulosis who have had an inadequate response to topical therapies.

3. Treatment Protocol:

  • Screening Phase: Patients are assessed for eligibility based on inclusion and exclusion criteria.
  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or a placebo.
  • Treatment Phase:
  • Investigational Arm: Subcutaneous injection of the IL-23 inhibitor at specified intervals (e.g., week 0, week 4, and every 8 weeks thereafter).
  • Placebo Arm: Subcutaneous injection of a placebo at the same intervals.
  • Follow-up: Patients are monitored for efficacy and safety throughout the study period.

4. Efficacy Assessments:

  • Primary Endpoint: The proportion of patients achieving at least a 50% reduction in the Palmoplantar Pustulosis Area and Severity Index (PPPASI-50) at a prespecified time point (e.g., week 16).
  • Secondary Endpoints:
  • Mean change from baseline in PPPASI score.
  • Proportion of patients achieving PPPASI-75 or PPPASI-90.
  • Improvement in patient-reported outcomes, such as the Dermatology Life Quality Index (DLQI).

5. Safety Assessments: Monitoring and recording of all adverse events, laboratory abnormalities, and vital signs.

Conclusion and Future Directions

The management of palmoplantar pustulosis is evolving with an improved understanding of its immunopathogenesis. While traditional therapies remain important, the development of targeted biologics and small molecules offers new hope for patients with this challenging condition. Future research will likely focus on identifying biomarkers to predict treatment response and developing even more specific and effective therapies. Large-scale, controlled clinical trials are needed to further establish the efficacy and long-term safety of emerging treatments in diverse patient populations.[6][7][9]

References

Troubleshooting & Optimization

Overcoming low solubility of Cefcapene pivoxil in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefcapene Pivoxil. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound Hydrochloride is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL[1][2]. It is a lipophilic compound, which contributes to its poor dissolution in aqueous media[3][4].

Q2: In which solvents is this compound soluble?

A2: this compound Hydrochloride shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol[5][6]. Various sources report its solubility in DMSO to be in the range of 50 mg/mL to 125 mg/mL[1][7][8]. When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the drug's solubility[8].

Q3: Why is overcoming low aqueous solubility important for this compound?

A3: For a drug to be absorbed effectively, particularly after oral administration, it must be in a dissolved state at the site of absorption[9]. Low aqueous solubility can lead to slow dissolution rates, incomplete absorption, and high variability in bioavailability, ultimately hindering the drug's therapeutic efficacy[3][10][11]. Enhancing solubility is a critical step in the development of reliable formulations[12].

Q4: What are the common strategies to enhance the solubility of poorly water-soluble drugs like this compound?

A4: Several techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications[10][12]. Common methods include:

  • Co-solvency: Blending water with a miscible organic solvent in which the drug is more soluble[4][10].

  • pH Adjustment: For ionizable drugs, altering the pH of the medium can increase solubility. However, the stability of the drug at different pH values must be considered[3][4].

  • Use of Surfactants (Micellar Solubilization): Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water[4][11].

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug is held within the cyclodextrin's lipophilic cavity, increasing its solubility in water[12][13].

  • Solid Dispersions: Dispersing the drug in an inert hydrophilic carrier at the molecular level to create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form[10][12].

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate[3][10].

Troubleshooting Guide

Issue 1: this compound precipitates when I dilute my DMSO stock solution with an aqueous buffer.

  • Cause: This is a common issue known as "crashing out." DMSO is a strong organic solvent, but when the mixture is diluted with an aqueous solution, the overall solvent polarity increases dramatically, causing the poorly soluble drug to precipitate.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to aim for a lower final concentration of this compound in your aqueous medium.

    • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a pre-mixed co-solvent system. A combination of DMSO, PEG300, and a surfactant like Tween-80 can help maintain solubility upon dilution[1][7].

    • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can sometimes help prevent immediate, localized precipitation.

    • Consider Complexation: Pre-complexing this compound with a cyclodextrin (e.g., β-cyclodextrin or its derivatives) can significantly improve its aqueous solubility and reduce precipitation upon dilution[13].

Issue 2: The dissolution rate of my this compound formulation is too slow for my in vitro assay.

  • Cause: The crystalline form of this compound has a slow dissolution rate due to its low aqueous solubility[14].

  • Troubleshooting Steps:

    • Particle Size Reduction: If you are working with the solid drug, reducing its particle size through micronization can increase the surface area and dissolution rate[3][15]. A patent for a this compound Hydrochloride composition specifies crushing the raw material to a particle size of less than 80-100 micrometers to improve dissolution[15].

    • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs)[12]. The amorphous form of the drug will dissolve more rapidly than the stable crystalline form.

    • Incorporate Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., Tween-80, Sodium Lauryl Sulfate) to the dissolution medium can improve wetting and increase the dissolution rate[4][12].

Quantitative Data Summary

The following tables summarize solubility and formulation data for this compound.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventReported SolubilityReference(s)
Water< 0.1 mg/mL (Insoluble)[1][2]
Dimethyl Sulfoxide (DMSO)50 - 125 mg/mL[1][5][7][8]
MethanolSoluble[6]

Table 2: Example Formulations for In Vivo / In Vitro Studies

Formulation ComponentsAchieved ConcentrationApplicationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.0 mg/mLIn Vivo[7]
DMSO, PEG300, Tween-80, Saline≥ 2.33 mg/mLIn Vitro / In Vivo[1]
DMSO, 20% SBE-β-CD in Saline≥ 2.33 mg/mLIn Vitro / In Vivo[1]
Carboxymethylcellulose-Na (CMC-Na) Suspension≥ 5 mg/mL (Homogeneous Suspension)Oral Administration (In Vivo)[8]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution using a Co-solvent System

This protocol is based on a common formulation strategy for poorly soluble compounds[7].

  • Preparation: Weigh out the required amount of this compound Hydrochloride powder. Prepare separate solutions of DMSO, PEG300, Tween-80, and saline.

  • Initial Dissolution: Add the required volume of DMSO to the this compound powder to achieve a high-concentration pre-stock. Use an ultrasonic bath to ensure complete dissolution.

  • Add Co-solvent: To the clear DMSO solution, add the required volume of PEG300. Mix thoroughly until the solution is homogeneous.

  • Add Surfactant: Add the required volume of Tween-80 to the mixture. Mix again until the solution is clear and uniform.

  • Final Dilution: Slowly add the saline solution to the mixture in a dropwise manner while continuously vortexing or stirring to reach the final desired volume and concentration.

  • Storage: It is recommended to prepare this working solution fresh before each experiment. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use.

Protocol 2: Quantification of this compound using HPLC

This protocol is essential for accurately determining the concentration of this compound in your experimental samples and is adapted from a validated stability-indicating method[16][17].

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm particle size)[16][17].

  • Mobile Phase: An isocratic mixture of 45% acetonitrile and 55% aqueous buffer (10 mmol/L citric acid and 18 mmol/L potassium chloride)[16][17].

  • Flow Rate: 1.0 mL/min[16][17].

  • Detection Wavelength: 270 nm[16][17].

  • Column Temperature: 30 °C[16][17].

  • Procedure:

    • Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile).

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

G cluster_techniques Enhancement Techniques start Start: this compound Solubility Issue assess Assess Experimental Needs (Concentration, Vehicle, Stability) start->assess select_tech Select Enhancement Technique assess->select_tech cosolvency Co-solvency (e.g., DMSO/PEG300) select_tech->cosolvency complexation Complexation (e.g., Cyclodextrins) select_tech->complexation sdd Solid Dispersion (e.g., with PVP) select_tech->sdd surfactant Surfactants (e.g., Tween-80) select_tech->surfactant prepare Prepare Formulation (Follow Protocol) cosolvency->prepare complexation->prepare sdd->prepare surfactant->prepare analyze Analyze Solution (Visual Inspection, HPLC) prepare->analyze end_success Success: Proceed with Experiment analyze->end_success Clear & Stable end_fail Failure: Re-assess & Optimize analyze->end_fail Precipitation/ Low Concentration end_fail->assess

Caption: Workflow for selecting and applying a solubility enhancement technique.

G drug Hydrophobic Drug (this compound) complex Inclusion Complex (Water Soluble) drug->complex cyclodextrin Hydrophilic Exterior Lipophilic Cavity cyclodextrin->complex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

References

Technical Support Center: Cefcapene Pivoxil Oral Absorption Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefcapene pivoxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it absorbed?

A1: this compound is an orally administered third-generation cephalosporin antibiotic. It is a prodrug, meaning it is administered in an inactive form and is converted to its active form, cefcapene, within the body.[1] Following oral administration, this compound is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by esterases, primarily in the intestinal wall, to form the active metabolite, cefcapene.[1][2] This active form is then distributed into the blood and tissues.[1]

Q2: What are the major sources of variability in this compound oral absorption studies?

A2: Variability in oral absorption can be attributed to several physiological and external factors:

  • Gastric pH: The solubility of this compound is dependent on the acidity of the gastric juice.[3] Alterations in stomach pH can affect its dissolution and subsequent absorption.

  • Food Effect: The presence of food can impact the absorption of this compound. Food can delay gastric emptying and stimulate bile flow, which may alter the dissolution and absorption profile.[4]

  • Gastrointestinal Conditions: Conditions such as diarrhea or soft stool could potentially alter drug transit time and absorption. However, one study indicated that in patients with soft stool or diarrhea, the absorption of this compound was not significantly different from healthy volunteers.[5]

  • Gastrectomy: Patients who have undergone gastrectomy show lower maximum plasma concentration (Cmax) and area under the curve (AUC) for this compound, as its solubility is acidity-dependent.[3]

  • Formulation: Different oral formulations, such as tablets versus fine granules, may exhibit different dissolution and absorption characteristics.[6][7]

  • Inter-individual Variability: As with most oral drugs, there is inherent variability among subjects due to differences in metabolism, gastrointestinal motility, and other physiological factors.[2]

Q3: How does food intake affect the bioavailability of this compound?

A3: Food can influence the absorption of this compound by:

  • Delaying Gastric Emptying: This prolongs the time the drug spends in the stomach.[4] For drugs like this compound whose solubility is pH-dependent, this can be a significant factor.[3]

  • Stimulating Bile Flow: Bile acids can enhance the solubility of poorly soluble drugs.[4]

  • Altering pH: Food stimulates the secretion of hydrochloric acid, which can lower stomach pH and potentially improve the dissolution of acid-dependent drugs.[4]

For a related compound, cefditoren pivoxil, administration with a high-fat meal resulted in a 70% increase in mean AUC and a 50% increase in mean Cmax compared to the fasted state.[8] While specific data for this compound was not found in the provided results, this highlights the potential for significant food effects with this class of compounds.

Troubleshooting Guide

Issue 1: High variability in plasma concentration (Cmax and AUC) between subjects.

Potential Cause Troubleshooting Step
Inconsistent food intake prior to dosing Standardize the fasting period before drug administration. If the protocol includes a meal, ensure the meal composition and timing are consistent for all subjects.[4]
Co-administration of other medications Review subject medication logs for any drugs that might alter gastric pH (e.g., antacids, proton pump inhibitors) or gastrointestinal motility.
Underlying gastrointestinal conditions Screen subjects for any history of gastrointestinal diseases or surgeries, such as gastrectomy, which is known to reduce this compound absorption.[3]
Inconsistent sample handling and processing Ensure strict adherence to the protocol for blood collection, processing, and storage. Instability of the analyte in the matrix can lead to variable results.

Issue 2: Lower than expected oral bioavailability.

Potential Cause Troubleshooting Step
Drug formulation issues Verify the dissolution profile of the specific batch of this compound being used. Compare different formulations (e.g., tablets vs. granules) if applicable.[9][10]
Degradation of the compound This compound can degrade under acidic or oxidative stress conditions.[11] Ensure proper storage and handling of the drug product. Use a stability-indicating analytical method to check for degradation products in your samples.[11]
Analytical method inaccuracies Validate the analytical method for accuracy, precision, and recovery.[11][12][13] Ensure the lower limit of quantification (LLOQ) is sufficient to capture the complete concentration-time profile.[12]
Physiological factors in the animal model/subject population Consider the physiological state of the subjects. For example, reduced gastric acid secretion can lead to lower absorption.[3]

Issue 3: Inconsistent results from analytical quantification (LC-MS/MS or HPLC).

Potential Cause Troubleshooting Step
Sample matrix effects Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize interference from plasma components.[12][14]
Analyte instability in plasma One study noted the instability of this compound in plasma and solved the issue by adding potassium fluoride and formic acid to fresh plasma samples.[13]
Poor chromatographic resolution Adjust the mobile phase composition, gradient, or column type to achieve better separation from interfering peaks.[11][13]
Internal standard issues Ensure the internal standard is appropriate and behaves similarly to the analyte during extraction and ionization.[12]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefcapene (the active metabolite) after single oral administration of this compound in Healthy Adult Volunteers.

DoseCmax (mg/L)Tmax (h)AUCinf (h*mg/L)Urinary Excretion (%)Reference
100 mg1.04 ± 0.221.5 - 2.0 (median)2.94 ± 0.4631.5 - 42.9[15]
150 mg1.24 ± 0.461.5 - 2.0 (median)3.97 ± 1.2831.5 - 42.9[15]
200 mg1.56 ± 0.431.5 - 2.0 (median)4.70 ± 1.1931.5 - 42.9[15]

Table 2: Comparison of Cefcapene Urinary Recovery in Patients with Diarrhea vs. Healthy Volunteers.

Subject GroupDoseMean 12-h Urinary Recovery (%)Reference
Patients with infectious disease and soft stool/diarrhea100 mg (three times daily)30.1 ± 5.8[5]
Healthy Adult Volunteers100 mg (three times daily)34.4 ± 5.5[5]

Experimental Protocols

1. Protocol: Quantification of Cefcapene in Human Plasma via LC-MS/MS

This protocol is a synthesized example based on published methodologies.[12][13]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., Cefradine).[12]

    • Add 300 µL of methanol to precipitate the plasma proteins.[12][13]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • LC System: Waters Symmetry C18 column (3.9 mm × 150 mm, 5 µm).[12]

    • Mobile Phase: Methanol and 2.5 mmol/L ammonium acetate (32:68, v/v).[12]

    • Flow Rate: 0.3 mL/min.[13]

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cefcapene: m/z 452.1 → 348.1[12]

      • Internal Standard (Cefradine): m/z 409.1 → 270.0[12]

2. Protocol: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method to quantify this compound in the presence of its degradation products.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: Lichrospher RP-18 (250 mm × 4 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of acetonitrile (45 volumes) and an aqueous solution (55 volumes) containing 10 mmol/L citric acid and 18 mmol/L potassium chloride. The final pH is adjusted to 2.36.[11]

    • Flow Rate: 1 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • Detection: Diode Array Detector (DAD) at 270 nm.[11]

    • Expected Retention Time: Approximately 3.84 minutes for this compound.[11]

Visualizations

G cluster_GIT Gastrointestinal Tract cluster_Systemic Systemic Circulation Oral Oral Administration (this compound) Stomach Stomach (Dissolution) Oral->Stomach Ingestion Intestine Small Intestine (Absorption & Hydrolysis) Stomach->Intestine Gastric Emptying Blood Bloodstream (Active Cefcapene) Intestine->Blood Absorption via Intestinal Wall Esterases

Caption: Absorption pathway of this compound.

G cluster_Workflow Pharmacokinetic Study Workflow Dosing Drug Administration (this compound) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Analysis of Cefcapene Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) Analysis->PK_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

G Start High Variability Observed? Food Standardized Fasting/Meal? Start->Food Start Here Meds Checked for Interacting Meds? Food->Meds Yes Action_Food Action: Standardize Diet Protocol Food->Action_Food No SampleHandling Consistent Sample Handling? Meds->SampleHandling Yes Action_Meds Action: Review Concomitant Medications Meds->Action_Meds No Action_Sample Action: Review & Reinforce SOPs for Sampling SampleHandling->Action_Sample No End Variability Source Identified SampleHandling->End Yes Action_Food->Meds Action_Meds->SampleHandling Action_Sample->End

Caption: Troubleshooting logic for high inter-subject variability.

References

Troubleshooting inconsistent results in Cefcapene pivoxil MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during Minimum Inhibitory Concentration (MIC) assays for Cefcapene pivoxil.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant well-to-well variation or inconsistent MIC results in my this compound assays?

Inconsistent results in this compound MIC assays can stem from several factors. A primary cause is the nature of the compound itself; it is a prodrug that is not highly soluble in water.[1][2] Inadequate solubilization or precipitation during the assay can lead to variable drug concentrations across wells. Additionally, standard laboratory errors such as imprecise pipetting or insufficient mixing of the drug in the broth can contribute to this variability.[3]

Q2: What is the active form of this compound, and how does it affect in vitro assays?

This compound is a prodrug that is converted to its active form, Cefcapene, by esterase enzymes in the body, typically in the intestinal wall.[1][4][5] Standard in vitro susceptibility testing media, like Mueller-Hinton Broth, may lack the necessary esterases to efficiently perform this conversion. This can result in falsely elevated or inconsistent MIC values, as the assay may be measuring the activity of the less potent prodrug rather than the active metabolite. If facing persistent issues, using the active Cefcapene molecule directly, if available, is recommended for in vitro studies.

Q3: How should I prepare and store this compound for MIC assays to ensure consistency?

Proper preparation and handling are critical. This compound is very slightly soluble in water but can be dissolved in solvents like DMSO.[1][2]

  • Solubilization: Prepare a high-concentration stock solution in 100% fresh, high-quality DMSO.[2]

  • Working Solutions: Create fresh working solutions for each experiment by diluting the stock solution in your testing medium. Be mindful of the final DMSO concentration, which should be kept low (typically ≤1%) to avoid affecting bacterial growth.

  • Stability: this compound can degrade in aqueous solutions, particularly under acidic conditions or at elevated temperatures.[6][7][8] Avoid repeated freeze-thaw cycles of the stock solution and always prepare fresh dilutions from the stock on the day of the experiment.[2]

Q4: My observed MIC values are consistently higher than those reported in the literature. What could be the cause?

Consistently high MIC values often point to issues with drug activity. The most likely causes are:

  • Incomplete Prodrug Activation: As mentioned in Q2, insufficient conversion to the active Cefcapene form in the assay medium will result in lower apparent potency.[1]

  • Drug Degradation: The compound may have degraded due to improper storage, handling, or instability in the assay medium over the incubation period.[6][7]

  • Bacterial Resistance: The specific bacterial strain you are testing may possess resistance mechanisms, such as the production of beta-lactamase enzymes that can inactivate the antibiotic.[9]

Q5: I am observing a "trailing" or "skipped well" phenomenon in my microdilution plates. How should I interpret these results?

Trailing is characterized by reduced, but not completely inhibited, bacterial growth across a range of concentrations, making it difficult to determine a clear endpoint. According to the Clinical and Laboratory Standards Institute (CLSI), the MIC should be read as the lowest concentration of the antimicrobial agent that causes complete inhibition of visible growth.[10] For trailing, this is often interpreted as the first well that shows a significant reduction in growth (e.g., >80% reduction) compared to the positive control well.[11] Skipped wells (growth at a higher concentration after a well with no growth) are typically due to technical errors like contamination or pipetting mistakes and should generally be ignored if an otherwise clear MIC can be determined.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing inconsistent MIC results.

Troubleshooting_Workflow start Inconsistent MIC Results drug_issues 1. Drug-Related Issues start->drug_issues Investigate proc_errors 2. Procedural Errors start->proc_errors Investigate bact_factors 3. Bacterial Factors start->bact_factors Investigate sub_solubility Solubility (Incomplete dissolution?) drug_issues->sub_solubility sub_stability Stability (Degradation?) drug_issues->sub_stability sub_prodrug Prodrug Activation (Using pivoxil form?) drug_issues->sub_prodrug sub_pipetting Pipetting/Dilution (Inaccurate volumes?) proc_errors->sub_pipetting sub_mixing Homogenization (Poor mixing?) proc_errors->sub_mixing sub_inoculum Inoculum Density (Too high/low?) proc_errors->sub_inoculum sub_resistance Resistance (β-lactamase?) bact_factors->sub_resistance sub_purity Strain Purity (Contamination?) bact_factors->sub_purity

Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.

Mechanism of Action

This compound must be converted to its active form, Cefcapene, to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism_of_Action prodrug This compound (Inactive Prodrug) activation Esterase Hydrolysis (in vivo or with added esterases) prodrug->activation active_drug Cefcapene (Active Drug) activation->active_drug pbp Penicillin-Binding Proteins (PBPs) active_drug->pbp Binds to & Inhibits synthesis Cell Wall Synthesis pbp->synthesis Required for lysis Cell Lysis & Death synthesis->lysis Inhibition leads to

Caption: Conversion of this compound to its active form and its mechanism of action.

Quantitative Data Summary

The following table provides representative MIC values for Cefcapene. Note that these ranges can vary based on the specific strain and testing conditions.

Bacterial SpeciesRepresentative MIC Range (µg/mL)Reference
Streptococcus pneumoniae (Penicillin-susceptible)0.004 – 0.25[9]
Staphylococcus aureus (MSSA)~3.13 (MIC80)[1]
Haemophilus influenzae (Ampicillin-resistant)~0.05 (MIC80)[1]

Experimental Protocols

Standard Broth Microdilution Protocol for this compound (Based on CLSI M07/M100 Guidelines)

This protocol outlines the steps for performing a standard broth microdilution assay to determine the MIC of this compound.[10][12][13]

1. Materials

  • This compound hydrochloride powder

  • DMSO (ACS grade or higher)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile tubes, pipette tips, and reservoirs

2. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • This stock solution should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[2]

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Transfer colonies to a tube of sterile saline or broth.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure (Serial Dilution)

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

  • Add 100 µL of CAMHB to all wells of a 96-well plate except the first column.

  • Add 200 µL of the highest concentration of the drug (in CAMHB) to the first well of each row being tested.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • The plate now contains 100 µL per well of varying drug concentrations.

  • Add 100 µL of the prepared bacterial inoculum (from step 3.5) to each well. This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

5. Incubation

  • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • Place the microtiter plate on a reading device or view against a dark background.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control well.

7. Quality Control

  • Always run parallel assays with reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the expected MIC ranges are known. This validates the assay's accuracy and reproducibility.

  • The growth control well must show distinct turbidity.

  • The sterility control well must remain clear.

References

Strategies to mitigate Cefcapene pivoxil degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of Cefcapene pivoxil in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental settings?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis and oxidation.[1][2] The rate of degradation is significantly influenced by pH, temperature, and the presence of oxidative agents.[1][2] Like other cephalosporins, its chemical stability is a critical parameter for maintaining its antibacterial activity, which is attributed to the β-lactam moiety that is prone to chemical degradation.[1][3]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Studies on similar cephalosporins, like cefetamet pivoxil, have shown that maximum stability in aqueous solutions is achieved in the pH range of 3 to 5.[4][5] Outside of this range, particularly in alkaline conditions, degradation can be rapid. This compound has been observed to precipitate in alkaline solutions, which makes determining its degradation rate under these conditions difficult.[1][3]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound.[1] Forced degradation studies have been conducted at temperatures such as 363 K (90°C) to intentionally induce and study degradation.[1][3] For short-term storage of solutions, it is advisable to keep them cooled, for instance, by using a mixture of ice and water to instantly cool reaction solutions.[3] For long-term storage of the solid compound, temperatures of -20°C are recommended.[6]

Q4: Is this compound sensitive to light?

A4: Based on studies of the similar compound cefditoren pivoxil, this compound is likely to be stable under photolytic stress conditions.[7][8][9][10] However, as a general precautionary measure for all sensitive pharmaceutical compounds, it is recommended to protect solutions from direct light.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound hydrochloride is soluble in DMSO and methanol.[11] For stock solutions, storage in DMSO at -80°C for up to a year is a common practice.[12] When preparing aqueous solutions for experiments, it is crucial to consider the final pH of the solution to ensure stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial activity in your sample. Degradation of the β-lactam ring in this compound.Verify the pH of your solution is within the optimal range (3-5). Prepare fresh solutions and store them at low temperatures (0-4°C for short-term, -20°C for long-term).
Unexpected peaks appear in your HPLC chromatogram. Formation of degradation products due to hydrolysis or oxidation.Review your experimental procedure for exposure to high temperatures, non-optimal pH, or oxidizing agents. Use a stability-indicating HPLC method for analysis.[1][2]
Precipitation of the compound in your aqueous solution. The pH of the solution is likely alkaline.Adjust the pH of your solution to the acidic range (pH 3-5). This compound is known to precipitate in alkaline conditions.[1][3]
Inconsistent results between experimental replicates. Progressive degradation of this compound in your stock or working solutions over time.Prepare fresh stock solutions frequently. If using a stock solution over a period, aliquot and store it at -80°C to avoid repeated freeze-thaw cycles.[12]

Quantitative Data on this compound Degradation

The following table summarizes the results from forced degradation studies, providing insights into the stability of this compound under various stress conditions.

Stress Condition Duration Temperature % Degradation Reference
0.5 mol L⁻¹ HCl240 min363 K (90°C)56.4%[1][3]
Oxidative (H₂O₂)-Increased TemperatureSignificant Degradation[1][3]
Dry Hot Air28 days373 K (100°C)Desired Stability[1][3]
Dry Hot Air28 days393 K (120°C)Desired Stability[1][3]
Radiolytic Stress--1.66 – 10.84%[1][3]

Experimental Protocols

Protocol for Forced Degradation Study by Acid Hydrolysis

This protocol is adapted from established stability-indicating methods.[1][3]

  • Preparation of Acid Solution: Prepare a 0.3 mol L⁻¹ solution of hydrochloric acid (HCl).

  • Sample Preparation: Accurately weigh 10 mg of this compound.

  • Initiation of Degradation: Dissolve the weighed this compound in 50 mL of the prepared HCl solution that has been pre-equilibrated to 363 K (90°C) in a stoppered flask.

  • Sampling: At specific time intervals, withdraw 1 mL samples of the reaction solution.

  • Quenching the Reaction: Immediately cool the withdrawn samples in a mixture of ice and water to stop further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Analysis

This method is designed to separate this compound from its degradation products.[1][2][3]

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 45 volumes of acetonitrile and 55 volumes of a mixture composed of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹).

  • Flow Rate: 1 mL min⁻¹

  • Detection Wavelength: 270 nm

  • Temperature: 30 °C

Visualizations

Degradation Pathways of this compound

CP This compound Hydrolysis Hydrolysis (Acidic/Basic pH) CP->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation CP->Oxidation [O] Thermal Thermal Stress CP->Thermal Δ Degradation_Products Degradation Products (Loss of β-lactam activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products

Caption: Major degradation pathways of this compound.

Recommended Experimental Workflow for this compound

Start Start: this compound (Solid) Prep_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prep_Stock Store_Stock Aliquot and Store Stock (-80°C, protected from light) Prep_Stock->Store_Stock Prep_Working Prepare Working Solution (Use cooled aqueous buffer, pH 3-5) Store_Stock->Prep_Working Use one aliquot per experiment Experiment Perform Experiment (Maintain low temperature if possible) Prep_Working->Experiment Analysis Analyze Samples Promptly (Stability-indicating HPLC) Experiment->Analysis End End Analysis->End

Caption: Workflow to minimize this compound degradation.

Troubleshooting Logic for this compound Degradation

Problem Unexpected Results or Loss of Activity? Check_pH Is solution pH between 3 and 5? Problem->Check_pH Check_Temp Was the solution exposed to high temp? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust pH to 3-5 using appropriate buffers. Check_pH->Adjust_pH No Check_Age Are the solutions freshly prepared? Check_Temp->Check_Age No Control_Temp Action: Maintain low temp (0-4°C) during experiment. Check_Temp->Control_Temp Yes Prep_Fresh Action: Prepare fresh solutions from a new aliquot. Check_Age->Prep_Fresh No Likely_Stable Compound is likely stable. Consider other experimental variables. Check_Age->Likely_Stable Yes

Caption: Decision tree for troubleshooting degradation issues.

References

Improving the stability of Cefcapene pivoxil stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefcapene Pivoxil. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing guidance on the stability of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound Hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol. It is sparingly soluble in water. For most research applications, DMSO is the preferred solvent. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.

Q2: What is the optimal storage temperature and duration for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to one year. For short-term storage, solutions can be kept at -20°C for up to one month or at 4°C for over a week. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution has a precipitate. What could be the cause and how can I resolve it?

A3: Precipitation in your this compound solution can be due to several factors:

  • Solvent Quality: The use of DMSO that has absorbed moisture can lead to decreased solubility and precipitation. Always use fresh, high-purity, anhydrous DMSO.

  • Low Temperature: The compound may precipitate out of solution at lower temperatures. Gentle warming and sonication can help redissolve the compound.

  • pH of the Medium: this compound can precipitate in alkaline solutions. Ensure the pH of your experimental medium is not alkaline when you add the stock solution.

If you observe a precipitate, try gentle warming and sonication. If the precipitate persists, it is recommended to prepare a fresh stock solution using anhydrous solvent.

Q4: I noticed a color change in my this compound stock solution. Is it still usable?

A4: A color change in the stock solution may indicate degradation of the compound. This compound is susceptible to hydrolysis and oxidation, which can lead to the formation of colored degradation products. If you observe a color change, it is advisable to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound is susceptible to degradation in aqueous solutions, with the rate of degradation being pH-dependent. It undergoes significant degradation under acidic conditions, especially at elevated temperatures. The compound is also unstable in alkaline solutions, where it can precipitate. For experiments in aqueous media, it is important to consider the pH and buffer composition to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty Dissolving the Powder - Inappropriate solvent- Low-quality or wet solvent- Insufficient mixing- Use DMSO or methanol as the solvent.- Use fresh, anhydrous DMSO.- Gently warm the solution and use sonication to aid dissolution.
Precipitate Forms in Stock Solution During Storage - Solution is supersaturated- Fluctuation in storage temperature- Moisture contamination in the solvent- Prepare a new solution at a slightly lower concentration.- Ensure consistent storage at -80°C or -20°C.- Use fresh, anhydrous solvent and seal vials tightly.
Loss of Antibacterial Activity in Experiments - Degradation of this compound in the stock solution- Instability in the experimental medium- Prepare a fresh stock solution.- Minimize the time the compound is in an aqueous medium before use.- Assess the stability of this compound in your specific experimental buffer and temperature conditions.
Inconsistent Experimental Results - Inconsistent concentration of the active compound due to degradation- Repeated freeze-thaw cycles of the stock solution- Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound Hydrochloride (MW: 622.11 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 6.22 mg of this compound Hydrochloride powder and place it in a sterile polypropylene tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the tube and sonicate for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use sterile tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Stability Data

Summary of this compound Stability Under Stress Conditions
Condition Observation Reference
Acidic Hydrolysis (0.5 M HCl at 363 K for 240 min) 56.4% degradation
Alkaline Hydrolysis Precipitation observed
Oxidative Stress (Hydrogen Peroxide) Degradation occurs, especially at increased temperatures
Thermal Degradation (Dry Heat at 373 K and 393 K for 28 days) Stable
Radiolytic Stress Relatively resistant, with 1.66–10.84% degradation

Visual Guides

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Cefcapene Pivoxil Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Experimental Medium thaw->dilute experiment Perform Experiment dilute->experiment G cluster_precipitate Troubleshooting Precipitate cluster_color Troubleshooting Color Change / Inactivity issue Issue with Stock Solution (e.g., precipitate, color change, inactivity) check_solvent Is the solvent anhydrous DMSO? issue->check_solvent Precipitate check_storage Was the solution stored correctly and aliquoted? issue->check_storage Color Change or Inactivity warm_sonicate Gently warm and sonicate check_solvent->warm_sonicate Yes prepare_fresh_precipitate Prepare fresh solution check_solvent->prepare_fresh_precipitate No/Unsure check_pH Is the experimental medium alkaline? warm_sonicate->check_pH prepare_fresh_color Discard and prepare fresh solution check_storage->prepare_fresh_color No/Unsure G cefcapene_pivoxil This compound (Prodrug) hydrolysis Hydrolysis (e.g., acidic conditions, esterases) cefcapene_pivoxil->hydrolysis oxidation Oxidation cefcapene_pivoxil->oxidation degradation_products Degradation Products (Loss of Activity) hydrolysis->degradation_products oxidation->degradation_products

Technical Support Center: Refinement of Animal Models for Cefcapene Pivoxil Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models to study the pharmacodynamics of Cefcapene pivoxil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo pharmacodynamic experiments with this compound.

Issue/Observation Potential Cause(s) Recommended Action(s)
High variability in bacterial burden (CFU/thigh or CFU/lung) within the same treatment group. 1. Inconsistent inoculum preparation and administration.2. Variation in the induction of neutropenia.3. Improper homogenization of tissue samples.4. Animal-to-animal variation in drug absorption and metabolism.1. Ensure a standardized and validated protocol for bacterial culture, dilution, and injection.2. Verify the neutropenic state of each animal before infection.3. Standardize the tissue homogenization process to ensure complete bacterial release.4. Increase the number of animals per group to improve statistical power.
Lower than expected drug exposure (AUC, Cmax) in plasma. 1. Issues with oral gavage administration (e.g., improper placement, regurgitation).2. Degradation of this compound in the dosing suspension.3. Rapid metabolism or excretion in the chosen animal model.1. Ensure personnel are properly trained in oral gavage techniques.2. Prepare dosing suspensions fresh daily and ensure proper storage.3. Characterize the pharmacokinetic profile of this compound in the specific animal strain being used.
Lack of dose-dependent efficacy (no significant reduction in bacterial count with increasing doses). 1. The tested doses are not within the therapeutic range.2. The bacterial strain is resistant to Cefcapene.3. The chosen animal model is not appropriate for the infection type.1. Conduct a dose-ranging study to identify the effective dose range.2. Confirm the MIC of Cefcapene against the specific bacterial strain being used.3. Re-evaluate the suitability of the infection model (e.g., thigh vs. lung infection for respiratory pathogens).
Unexpected adverse effects in animals (e.g., weight loss, lethargy, diarrhea). 1. Toxicity of the drug at the administered doses.2. Pivoxil moiety-related carnitine deficiency with prolonged administration.3. Complications from the infection model itself (e.g., severe sepsis).1. Include a toxicology assessment in the study design.2. Consider carnitine supplementation in long-term studies.3. Monitor animals closely for clinical signs and provide supportive care if necessary.

Frequently Asked Questions (FAQs)

1. Which animal model is most appropriate for studying the pharmacodynamics of this compound against respiratory pathogens?

The neutropenic murine lung infection model is a highly relevant model for respiratory pathogens. It allows for the evaluation of drug efficacy at the site of infection. The neutropenic murine thigh infection model is also a well-established and highly reproducible model for studying the in vivo activity of antibiotics and is often used for initial pharmacodynamic characterizations.[1][2][3][4][5]

2. What are the key pharmacodynamic (PD) parameters for beta-lactam antibiotics like Cefcapene?

For beta-lactam antibiotics, the primary PD parameter linked to efficacy is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) . Other important parameters include the ratio of the 24-hour area under the curve to the MIC (fAUC24/MIC) and the ratio of the peak concentration to the MIC (fCmax/MIC).[6][7]

3. How can I establish a neutropenic mouse model?

Neutropenia can be induced by administering cyclophosphamide intraperitoneally. A common regimen involves two doses: 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[4][5]

4. What are some common challenges when working with this compound in animal models?

This compound is a prodrug that is hydrolyzed to its active form, Cefcapene. Challenges can include variability in oral absorption, the potential for gastrointestinal adverse effects, and the need to maintain a consistent dosing schedule to achieve the target %fT>MIC.

5. What level of bacterial reduction should be targeted in these models?

A bacteriostatic effect is generally defined as no change in the bacterial load from the start of therapy. A 1- to 2-log10 reduction in bacterial CFU is often considered evidence of bactericidal activity.[1][2][8]

Quantitative Data Summary

Note: Specific in vivo pharmacodynamic data for this compound in animal infection models is limited in publicly available literature. The following tables provide data for Cefditoren pivoxil, a structurally and functionally similar third-generation oral cephalosporin, which can be used as a reference for refining this compound studies.

Table 1: Pharmacodynamic Targets for Cefditoren Pivoxil against S. pneumoniae in a Murine Lung Infection Model [1][2][8]

Pharmacodynamic ParameterTarget for Bacteriostatic EffectTarget for 2-log10 Bacterial Reduction
fAUC24/MIC Not explicitly defined≥ 63
fCmax/MIC Not explicitly defined≥ 16

Table 2: Example of Bacterial Reduction with Cefditoren Pivoxil in a Murine Lung Infection Model [1][2][8]

Treatment GroupMean Bacterial Count (log10 CFU/lung) at 24hChange from Initial Inoculum (log10 CFU/lung)
Control (No Treatment) ~8.0Increase
Cefditoren pivoxil (Low Dose) ~6.0Stasis / Minor Reduction
Cefditoren pivoxil (High Dose) ~4.0~2.0 Reduction

Experimental Protocols

Neutropenic Murine Thigh Infection Model

1. Induction of Neutropenia:

  • Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection four days prior to infection.

  • Administer a second dose of cyclophosphamide at 100 mg/kg one day prior to infection.

2. Bacterial Inoculum Preparation:

  • Culture the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae) overnight on an appropriate agar medium.

  • Inoculate a single colony into a suitable broth and incubate to mid-logarithmic phase.

  • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL).

3. Infection:

  • Anesthetize the neutropenic mice.

  • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

4. Drug Administration:

  • Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the drug orally via gavage at predetermined time points post-infection based on the desired dosing schedule.

5. Sample Collection and Analysis:

  • At selected time points, euthanize the mice.

  • Aseptically remove the thigh tissue.

  • Homogenize the thigh tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Collect blood samples at various time points to determine the pharmacokinetic profile of Cefcapene.

Visualizations

Signaling Pathway: Cefcapene Mechanism of Action

G Mechanism of Action of Cefcapene Cefcapene Cefcapene (Active Form) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefcapene->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Bacterial Death CellWall->Lysis Loss leads to

Caption: Cefcapene inhibits bacterial cell wall synthesis.

Experimental Workflow: Murine Pharmacodynamic Study

G Experimental Workflow for this compound PD Study start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Induce Thigh Infection (Bacterial Inoculum) neutropenia->infection treatment Administer this compound (Oral Gavage) infection->treatment pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling pd_sampling Pharmacodynamic Thigh Tissue Collection treatment->pd_sampling analysis CFU Enumeration & Drug Concentration Analysis pk_sampling->analysis pd_sampling->analysis data_analysis PK/PD Modeling and Parameter Determination analysis->data_analysis end End data_analysis->end

Caption: Workflow for a murine pharmacodynamic study.

Logical Relationship: Troubleshooting High Variability

G Troubleshooting High Variability in Bacterial Counts high_variability High Variability in CFU Counts cause1 Inconsistent Inoculum? high_variability->cause1 cause2 Variable Neutropenia? high_variability->cause2 cause3 Improper Homogenization? high_variability->cause3 solution1 Standardize Inoculum Preparation and Delivery cause1->solution1 Yes solution2 Verify Neutropenic State of Each Animal cause2->solution2 Yes solution3 Standardize Tissue Homogenization Protocol cause3->solution3 Yes

Caption: Logic for troubleshooting high CFU variability.

References

Technical Support Center: Quantification of Cefcapene Pivoxil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cefcapene pivoxil and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active metabolite?

A1: this compound is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases in the body to its active form, Cefcapene (also referred to as Cefcapene acid). This conversion is essential for its antibacterial activity.

Q2: Why is the quantification of this compound and its metabolites challenging?

A2: The primary challenges in quantifying this compound and its metabolites stem from the instability of the parent drug, this compound. It is susceptible to hydrolysis, which can occur in vivo and ex vivo during sample collection and preparation. This instability can lead to an underestimation of the prodrug concentration and an overestimation of the active metabolite concentration. Additionally, like many bioanalytical methods, challenges such as matrix effects, poor chromatographic peak shape, and achieving adequate sensitivity for low-level quantification are common.

Q3: What are the common analytical techniques used for quantification?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of this compound and its metabolites in biological matrices. LC-MS/MS is generally preferred for its higher sensitivity and selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Issue 1: Low or no detectable this compound in plasma samples.
  • Question: I am unable to detect this compound in my plasma samples, or the concentrations are much lower than expected. What could be the cause?

  • Answer: This is a common issue due to the rapid hydrolysis of this compound to Cefcapene acid by esterases present in plasma. To address this, it is crucial to inhibit esterase activity immediately after sample collection.

    • Solution: Add a solution of potassium fluoride and folic acid to the freshly collected plasma samples. A published method suggests adding 20 µL of 4 mol/L potassium fluoride and 20 µL of 0.5% folic acid to 200 µL of plasma to inhibit esterase activity and stabilize this compound.

    • Workflow for Sample Stabilization:

      Blood_Collection Collect Blood Sample (e.g., in K2EDTA tubes) Centrifugation Centrifuge immediately (e.g., 4°C, 3000 rpm, 10 min) Blood_Collection->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Stabilizer_Addition Add Stabilizers (Potassium Fluoride + Folic Acid) Plasma_Separation->Stabilizer_Addition Immediate Action Vortex Vortex Mix Stabilizer_Addition->Vortex Storage Store at -80°C until analysis Vortex->Storage

      Workflow for plasma sample stabilization.

Issue 2: Poor chromatographic peak shape (tailing or fronting).
  • Question: My chromatographic peaks for Cefcapene or its pivoxil ester are showing significant tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.

    • Solutions for Peak Tailing:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds that can interact with residual silanols on the column, using a slightly acidic mobile phase (e.g., pH 3-4) can help protonate the analyte and reduce secondary interactions.

      • Column Choice: Use a high-purity, end-capped C18 column to minimize silanol interactions.

      • Buffer Concentration: Ensure an adequate buffer concentration (e.g., 10-20 mM) to maintain a consistent pH and ionic environment.

    • Solutions for Peak Fronting:

      • Sample Overload: Reduce the injection volume or dilute the sample to avoid overloading the column.

      • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Issue 3: Inconsistent results and poor reproducibility (Matrix Effects).
  • Question: I am observing significant variability in my results, especially between different sample lots. I suspect matrix effects. How can I mitigate this?

  • Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a common challenge in LC-MS/MS bioanalysis.

    • Mitigation Strategies:

      • Sample Preparation: Improve the sample clean-up procedure. Protein precipitation is a simple but may not be a sufficiently clean method. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a more thorough clean-up.

      • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from interfering matrix components. This can be achieved by adjusting the gradient profile, changing the column chemistry, or modifying the mobile phase composition.

      • Internal Standard: Use a stable isotope-labeled (SIL) internal standard for the analyte of interest. SIL internal standards co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction.

      • Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for matrix effects.

Experimental Protocols

LC-MS/MS Method for Cefcapene Acid in Human Plasma and Urine

This protocol is adapted from a published method and is intended as a starting point for method development.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., Cefalexin).
  • Add 300 µL of methanol to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant and inject it into the LC-MS/MS system.

2. Sample Preparation (Urine):

  • Dilute urine samples 1:10 with a methanol-water (50:50, v/v) solution.
  • Add the internal standard.
  • Vortex and centrifuge to remove any particulates before injection.

3. Chromatographic Conditions:

  • Column: Hedera ODS-2 (or equivalent C18 column)
  • Mobile Phase A: 10 mM ammonium acetate with 0.2% formic acid in water
  • Mobile Phase B: Methanol
  • Gradient: Isocratic elution with 35% B for plasma and 30% B for urine.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions (example):
  • Cefcapene acid: m/z 454.1 -> 311.1
  • Cefalexin (IS): m/z 348.1 -> 157.1

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Plasma) or Dilution (Urine) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Acquisition and Quantification Detection->Quantification

General workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from published methods for the analysis of Cefcapene acid.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Reference
Cefcapene AcidPlasma0.03 - 50.03
Cefcapene AcidUrine0.1 - 4000.1

Table 2: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Cefcapene AcidPlasma95.2 - 103.496.8 - 104.5
Cefcapene AcidUrine97.1 - 102.898.2 - 103.1

Signaling Pathways and Logical Relationships

Hydrolysis of this compound

This compound is a prodrug that undergoes enzymatic hydrolysis to release the active drug, Cefcapene. This process is primarily mediated by esterases in the intestinal wall and blood.

Cefcapene_Pivoxil This compound (Prodrug) Cefcapene_Acid Cefcapene Acid (Active Metabolite) Cefcapene_Pivoxil->Cefcapene_Acid Hydrolysis Pivalic_Acid Pivalic Acid (Byproduct) Cefcapene_Pivoxil->Pivalic_Acid Hydrolysis Esterases Esterases (Intestinal Wall, Blood) Esterases->Cefcapene_Pivoxil catalyzes

Hydrolysis pathway of this compound.

Validation & Comparative

Comparative Efficacy of Cefcapene Pivoxil and Cefteram Pivoxil in Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

A review of clinical and in vitro data suggests comparable efficacy between the third-generation oral cephalosporins Cefcapene pivoxil and Cefteram pivoxil in the treatment of chronic respiratory tract infections. While both demonstrate broad-spectrum antibacterial activity, subtle differences in their in vitro potency against specific pathogens may exist.

A head-to-head, double-blind clinical trial involving 171 patients with chronic respiratory tract infections revealed no statistically significant difference in the clinical efficacy of this compound and Cefteram pivoxil.[1][2] The study reported a clinical efficacy rate of 80.2% for this compound administered at 450 mg/day, compared to 78.9% for Cefteram pivoxil at a 600 mg/day dosage.[1][2]

Similarly, the bacteriological eradication rates were comparable, with this compound achieving a 60.5% elimination rate of causative bacteria, while Cefteram pivoxil achieved a 65.9% rate.[1][2] Both treatments were well-tolerated, with side effects observed in 6.0% of patients receiving this compound and 6.4% of those receiving Cefteram pivoxil.[1][2] The incidence of abnormal laboratory findings was identical for both drugs at 13.9%.[1][2]

In Vitro Antibacterial Activity

Both this compound and Cefteram pivoxil are prodrugs that are hydrolyzed to their active forms, Cefcapene and Cefteram respectively, after oral administration. These active moieties exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Cefcapene has demonstrated potent in vitro activity against common respiratory pathogens. The MIC90 values for Cefcapene against key bacteria are summarized below:

PathogenCefcapene MIC90 (μg/mL)
Streptococcus pneumoniae0.5
Haemophilus influenzae≤0.06
Moraxella catarrhalis≤0.125
Klebsiella pneumoniae0.5
Staphylococcus aureus (MSSA)4

Cefteram also exhibits a broad spectrum of activity. While specific comparative MIC90 values are not available from the searched literature, it is known to be effective against a similar range of Gram-positive and Gram-negative bacteria responsible for respiratory tract infections.

Experimental Protocols

Comparative Clinical Trial of this compound and Cefteram Pivoxil in Chronic Respiratory Tract Infections

Objective: To compare the efficacy and safety of this compound and Cefteram pivoxil in patients with chronic respiratory tract infections.

Study Design: A multicenter, randomized, double-blind, parallel-group comparative study.

Patient Population: 171 adult patients with a clinical diagnosis of chronic respiratory tract infection, including chronic bronchitis, bronchiectasis with infection, and secondary infections in chronic respiratory diseases.

Treatment Regimen:

  • Group 1: this compound (CFPN-PI) 150 mg (potency) tablets, administered three times daily (450 mg/day) for 14 days.

  • Group 2: Cefteram pivoxil (CFTM-PI) 200 mg (potency) tablets, administered three times daily (600 mg/day) for 14 days.

Efficacy Evaluation:

  • Clinical Efficacy: Assessed based on the improvement of clinical signs and symptoms (cough, sputum, dyspnea, etc.) at the end of treatment and at a follow-up visit. Efficacy was categorized as "markedly improved," "moderately improved," "slightly improved," or "no change." The clinical efficacy rate was the percentage of patients with "moderately improved" or "markedly improved" outcomes.

  • Bacteriological Efficacy: Determined by the eradication or persistence of causative pathogens isolated from sputum samples at baseline and after treatment.

Safety Evaluation: Monitored through the recording of adverse events and laboratory tests (hematology, blood chemistry, and urinalysis) conducted before, during, and after the treatment period.

Mechanism of Action and Pharmacokinetics

Both this compound and Cefteram pivoxil are third-generation cephalosporins that act as prodrugs. Following oral administration, they are absorbed in the gastrointestinal tract and then hydrolyzed by esterases into their active forms, Cefcapene and Cefteram. These active metabolites inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.

A direct comparative pharmacokinetic study between this compound and Cefteram pivoxil was not identified in the reviewed literature. However, individual pharmacokinetic studies provide some parameters for each drug.

Pharmacokinetic Parameters

ParameterThis compoundCefteram Pivoxil
Active Metabolite CefcapeneCefteram
Time to Peak Concentration (Tmax) ~2-3 hours~2-3 hours
Elimination Half-life (t1/2) ~1.1-1.4 hours~1.5-2.0 hours
Primary Route of Excretion RenalRenal

Logical Relationships and Experimental Workflow

The following diagrams illustrate the mechanism of action and the workflow of the comparative clinical trial.

cluster_moa Mechanism of Action Oral Administration Oral Administration Hydrolysis in GI Tract Hydrolysis in GI Tract Oral Administration->Hydrolysis in GI Tract Absorption Active Metabolite Active Metabolite Hydrolysis in GI Tract->Active Metabolite Conversion Inhibition of PBP Inhibition of PBP Active Metabolite->Inhibition of PBP Target Binding Bacterial Cell Lysis Bacterial Cell Lysis Inhibition of PBP->Bacterial Cell Lysis Inhibition of Cell Wall Synthesis

Caption: Mechanism of Action for Pivoxil Prodrug Cephalosporins.

cluster_workflow Clinical Trial Workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Cefcapene Group Cefcapene Group Randomization->Cefcapene Group Cefteram Group Cefteram Group Randomization->Cefteram Group Treatment Period Treatment Period Cefcapene Group->Treatment Period Cefteram Group->Treatment Period Efficacy Assessment Efficacy Assessment Treatment Period->Efficacy Assessment Safety Assessment Safety Assessment Treatment Period->Safety Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Assessment->Data Analysis

Caption: Double-Blind Comparative Clinical Trial Workflow.

References

Cefcapene Pivoxil Demonstrates Potent Activity Against Penicillin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro data highlights the efficacy of Cefcapene pivoxil in overcoming penicillin resistance in Streptococcus pneumoniae, a critical pathogen in respiratory tract infections. Comparative data with other oral antibiotics underscore its potential as a valuable therapeutic option for researchers, scientists, and drug development professionals.

The emergence of penicillin-resistant Streptococcus pneumoniae (PRSP) poses a significant challenge to the effective treatment of community-acquired respiratory tract infections. This guide provides a comparative overview of the in vitro activity of this compound, an oral third-generation cephalosporin, against PRSP, benchmarked against other commonly used oral antimicrobial agents. The data presented is supported by standardized experimental protocols to ensure reproducibility and facilitate informed decisions in drug development and research.

Comparative In Vitro Activity: A Quantitative Overview

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of Cefcapene and other oral antibiotics against penicillin-resistant Streptococcus pneumoniae. Lower MIC90 values indicate greater in vitro activity.

AntibioticPenicillin-Resistant S. pneumoniae (PRSP) MIC90 (µg/mL)
Cefcapene 1 [1]
Cefditoren0.5 - 1[2][3][4]
Cefpodoxime4[3]
Cefdinir8[1]
Amoxicillin>2
Amoxicillin-Clavulanate>2
Cefuroxime16[3]
Cefaclor>32[3]
Cefixime>32[3]
Levofloxacin0.5

Understanding the Mechanism: How Cefcapene Overcomes Resistance

The primary mechanism of penicillin resistance in Streptococcus pneumoniae involves alterations in the structure of penicillin-binding proteins (PBPs), the essential enzymes for bacterial cell wall synthesis. These alterations reduce the binding affinity of penicillin and other β-lactam antibiotics. Cefcapene, the active metabolite of this compound, maintains potent activity against PRSP due to its high affinity for the altered PBPs, particularly PBP2x, PBP2b, and PBP1a.

Mechanism of Cefcapene Activity and Penicillin Resistance in S. pneumoniae cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Action cluster_2 Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Synthesis Altered_PBPs Altered PBPs (Low Affinity) PBP->Altered_PBPs Mutation Cefcapene Cefcapene Cefcapene->PBP Inhibits Cefcapene->Altered_PBPs Effective Binding & Inhibition Penicillin Penicillin Penicillin->PBP Inhibits Penicillin->Altered_PBPs Ineffective Binding

Caption: Cefcapene's mechanism against resistant S. pneumoniae.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of Streptococcus pneumoniae.

Broth Microdilution Method
  • Inoculum Preparation: Select 3-5 well-isolated colonies of S. pneumoniae from a 24-hour blood agar plate. Suspend the colonies in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Prepare serial twofold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.

  • Inoculation and Incubation: Dispense 100 µL of each antibiotic dilution into the wells of a microtiter plate. Add 10 µL of the prepared bacterial inoculum to each well. Incubate the plates at 35°C in ambient air for 20-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method
  • Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. Incorporate serial twofold dilutions of the antibiotics into the molten agar before pouring into Petri dishes.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation and Incubation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the antibiotic-containing agar plates. Allow the spots to dry and then incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony.

Conclusion

The presented in vitro data strongly support the potent activity of this compound against penicillin-resistant Streptococcus pneumoniae. Its low MIC90 value in comparison to several other oral cephalosporins and its ability to effectively bind to altered penicillin-binding proteins make it a compelling candidate for further investigation and development in the fight against respiratory infections caused by this challenging pathogen. The detailed experimental protocols provided herein offer a standardized framework for validating these findings and exploring the efficacy of new antimicrobial agents.

References

A Comparative Analysis of Cefcapene Pivoxil and Other Oral Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cefcapene pivoxil with other prominent oral third-generation cephalosporins, including Cefdinir, Cefpodoxime proxetil, and Cefditoren pivoxil. The comparison is based on their antibacterial activity, pharmacokinetic profiles, and mechanisms of action, supported by experimental data.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Third-generation cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Cefcapene is a prodrug, this compound, which is hydrolyzed by esterases in the intestine to its active form, cefcapene.[2] The active form then binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane.[1] PBPs are crucial enzymes for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4] By inhibiting the cross-linking of peptidoglycan chains, these cephalosporins disrupt cell wall integrity, leading to cell lysis and bacterial death.[1]

The following diagram illustrates the bacterial cell wall synthesis pathway and the inhibitory action of third-generation cephalosporins.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB enzymes UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Mur ligases (C,D,E,F) Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocase Translocase (Flippase) Lipid_II->Translocase Nascent_PG Nascent Peptidoglycan Translocase->Nascent_PG Transglycosylation (by PBPs) Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidation (by PBPs) PBP Penicillin-Binding Proteins (PBPs) Cephalosporins Third-Generation Cephalosporins Cephalosporins->PBP Inhibition MIC_Determination_Workflow start Start bacterial_isolate Bacterial Isolate start->bacterial_isolate inoculum_prep Prepare Standardized Inoculum bacterial_isolate->inoculum_prep inoculation Inoculate Microtiter Plate inoculum_prep->inoculation antibiotic_dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate antibiotic_dilutions->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results and Determine MIC incubation->read_results end End read_results->end Clinical_Trial_Workflow patient_population Patient Population with Target Infection screening Screening and Informed Consent patient_population->screening randomization Randomization screening->randomization treatment_A Treatment Group A (e.g., this compound) randomization->treatment_A Arm 1 treatment_B Treatment Group B (Comparator Drug) randomization->treatment_B Arm 2 follow_up Treatment and Follow-up treatment_A->follow_up treatment_B->follow_up outcome_assessment Assessment of Clinical and Microbiological Outcomes follow_up->outcome_assessment analysis Statistical Analysis (Non-inferiority) outcome_assessment->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion

References

Cefcapene Pivoxil: In Vivo Efficacy Against Haemophilus influenzae Compared to Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Cefcapene pivoxil against Haemophilus influenzae, a key pathogen in respiratory tract infections. The performance of this compound is evaluated alongside other clinically relevant antibiotics, supported by available experimental data from preclinical and clinical studies. This document is intended to inform researchers, scientists, and drug development professionals on the relative therapeutic potential of this compound.

Executive Summary

Haemophilus influenzae continues to be a significant cause of morbidity and mortality worldwide, necessitating the development and evaluation of effective antimicrobial agents. This compound, a third-generation oral cephalosporin, has demonstrated potent in vitro activity against H. influenzae. This guide synthesizes available in vivo data from animal models and clinical trials to provide a comparative assessment of its efficacy against alternative antibiotics such as Cefditoren pivoxil, Amoxicillin/clavulanate, and Levofloxacin. The data presented herein aims to facilitate informed decisions in research and development pertaining to anti-infective therapies.

Comparative Efficacy Data

The following tables summarize the available quantitative data from in vivo animal studies and clinical trials, comparing the efficacy of this compound and its alternatives against Haemophilus influenzae.

Table 1: In Vivo Efficacy in a Murine Pneumonia Model

AntibioticDosage (mg/kg/day)Treatment DurationBacterial Load Reduction in Lungs (log10 CFU/g)Survival Rate (%)Reference
This compound 1004 daysData not available in direct comparative studyData not available in direct comparative study[1]
Cefditoren pivoxil 18.8Not specifiedStatistically significant reductionData not available[2]
Amoxicillin Not specifiedNot specifiedNo significant therapeutic efficacy against BLNAR strainData not available[2]

Note: Direct comparative in vivo studies in animal models for this compound against a wide range of comparators are limited in the public domain. The data for Cefditoren pivoxil and Amoxicillin are from a mixed infection model also involving Streptococcus pneumoniae.

Table 2: Clinical Efficacy in Respiratory Tract Infections

AntibioticDosagePatient PopulationClinical Efficacy Rate (%)Bacteriological Eradication Rate (%) for H. influenzaeReference
This compound 450 mg/dayChronic respiratory tract infections80.260.5 (overall bacteria)[3]
Cefteram pivoxil 600 mg/dayChronic respiratory tract infections78.965.9 (overall bacteria)[3]
Cefditoren pivoxil 400 mg BIDCommunity-acquired pneumonia89.988.6[4]
Amoxicillin/clavulanate 875/125 mg BIDCommunity-acquired pneumonia90.388.0[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for establishing a Haemophilus influenzae lung infection model in mice and for evaluating antibiotic efficacy.

Murine Model of Haemophilus influenzae Pneumonia

This protocol describes the establishment of a lung infection in mice to evaluate the in vivo efficacy of antimicrobial agents.

  • Animal Model: Specific pathogen-free C57BL/6 mice (6-8 weeks old) are commonly used.

  • Bacterial Strain: A clinically relevant strain of Haemophilus influenzae (e.g., non-typeable H. influenzae - NTHi) is grown on chocolate agar plates.

  • Inoculum Preparation: Bacteria are harvested and suspended in a suitable medium (e.g., phosphate-buffered saline - PBS) to a concentration of approximately 1 x 10^9 colony-forming units (CFU)/mL.

  • Infection Procedure (Intratracheal Instillation):

    • Mice are anesthetized.

    • A small incision is made in the neck to expose the trachea.

    • A specific volume of the bacterial suspension (e.g., 50 µL) is instilled directly into the trachea using a fine-gauge needle and syringe.

    • The incision is closed with sutures or surgical clips.

  • Treatment Administration:

    • Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 hours).

    • The drug is administered via the appropriate route (e.g., oral gavage for this compound).

    • Dosage, frequency, and duration of treatment are critical parameters and should be based on pharmacokinetic studies in the animal model.

  • Efficacy Endpoints:

    • Bacterial Load: At designated time points, mice are euthanized, and lungs are aseptically harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of CFU per gram of tissue.

    • Survival Rate: A cohort of infected and treated animals is monitored over a specified period (e.g., 7-14 days), and the percentage of surviving animals is recorded.

    • Histopathology: Lung tissues can be fixed, sectioned, and stained to assess the extent of inflammation and tissue damage.

Mechanism of Action and Pathogenesis Signaling

Understanding the mechanism of action of the antibiotics and the host's response to Haemophilus influenzae infection is fundamental for the development of new therapeutic strategies.

Mechanism of Action of Cefcapene

This compound is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall. Cefcapene, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.

Haemophilus influenzae Pathogenesis and Host Cell Signaling

Haemophilus influenzae infection of the respiratory tract triggers a complex host immune response. The interaction of bacterial components with host cell receptors initiates signaling cascades that lead to inflammation and bacterial clearance.

Haemophilus_influenzae_Signaling cluster_bacteria Haemophilus influenzae cluster_host Host Epithelial Cell H_influenzae H. influenzae LOS Lipooligosaccharide (LOS) TLR2 TLR2 H_influenzae->TLR2 interacts with TLR4 TLR4 LOS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 MAPK_pathway MAPK/ERK Pathway MyD88->MAPK_pathway NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-6) MAPK_pathway->Cytokines NFkB->Cytokines Inflammation Inflammation & Immune Cell Recruitment Cytokines->Inflammation Experimental_Workflow cluster_treatments Treatment Administration (e.g., Oral Gavage) cluster_endpoints Efficacy Endpoints start Start animal_acclimatization Animal Acclimatization (e.g., C57BL/6 mice) start->animal_acclimatization bacterial_culture Bacterial Culture (H. influenzae) start->bacterial_culture infection Intratracheal Infection animal_acclimatization->infection inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep inoculum_prep->infection treatment_groups Randomization into Treatment Groups infection->treatment_groups cefcapene This compound treatment_groups->cefcapene comparator1 Comparator 1 (e.g., Cefditoren pivoxil) treatment_groups->comparator1 comparator2 Comparator 2 (e.g., Amoxicillin) treatment_groups->comparator2 placebo Placebo Control treatment_groups->placebo monitoring Daily Monitoring (Survival, Clinical Signs) cefcapene->monitoring comparator1->monitoring comparator2->monitoring placebo->monitoring bacterial_load Bacterial Load in Lungs (CFU/g) monitoring->bacterial_load survival_analysis Survival Analysis monitoring->survival_analysis data_analysis Data Analysis & Statistical Comparison bacterial_load->data_analysis survival_analysis->data_analysis end End data_analysis->end

References

Comparative Analysis of Cefcapene Pivoxil and Amoxicillin in the Management of Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical efficacy, in-vitro activity, and pharmacological profiles of two key antibiotics in respiratory medicine.

This guide provides a detailed comparative analysis of Cefcapene pivoxil, a third-generation oral cephalosporin, and Amoxicillin, a widely used aminopenicillin, for the treatment of respiratory tract infections. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, in-vitro susceptibility studies, and pharmacokinetic/pharmacodynamic parameters to inform research and development efforts in infectious diseases.

Executive Summary

Both this compound and Amoxicillin are effective in treating a range of respiratory tract infections. Clinical studies demonstrate comparable efficacy rates for both drugs in conditions such as pharyngitis, sinusitis, and community-acquired pneumonia. This compound often allows for a shorter treatment duration with a potentially lower incidence of certain adverse effects, such as diarrhea, compared to amoxicillin-clavulanate formulations. In-vitro data reveals that both antibiotics exhibit potent activity against common respiratory pathogens, although variations in susceptibility exist, highlighting the importance of ongoing surveillance.

Mechanism of Action

This compound and amoxicillin are both beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4]

cluster_drug Beta-Lactam Antibiotic cluster_bacteria Bacterial Cell Drug Cefcapene / Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to Transpeptidase Transpeptidase Domain PBP->Transpeptidase Inhibits Peptidoglycan Peptidoglycan Synthesis Transpeptidase->Peptidoglycan Blocks cross-linking CellWall Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Figure 1: Mechanism of Action of Beta-Lactam Antibiotics.

Clinical Efficacy

Multiple clinical trials have compared the efficacy and safety of this compound and Amoxicillin in treating various respiratory infections.

IndicationDrug RegimenClinical Efficacy RateBacteriological Eradication RateReference
Group A Streptococcal Pharyngitis (Pediatric) This compound (5 days)100%93.8%[5]
This compound (10 days)100%96.2%[5]
Amoxicillin (10 days)100%91.7%[5]
Acute Presumed Bacterial Rhinosinusitis (Adults) This compound (150 mg TID, 14 days)96% (Improvement Rate)Not Reported[6][7]
Amoxicillin/Clavulanate (625 mg TID, 14 days)95.8% (Improvement Rate)Not Reported[6][7]
Pneumonia/Bronchitis (Pediatric) This compound (9 mg/kg/day)90.9%Not Reported[8][9]
Amoxicillin (30-40 mg/kg/day)91.2%Not Reported[8][9]
Pharyngitis/Tonsillitis (Pediatric) This compound (9 mg/kg/day)96.8%Not Reported[8][9]
Amoxicillin (30-40 mg/kg/day)100%Not Reported[8][9]

In-Vitro Susceptibility

The in-vitro activity of Cefcapene and Amoxicillin against key respiratory pathogens is a critical determinant of their clinical utility. The following tables summarize the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of bacterial isolates.

Table 2: In-Vitro Activity against Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cefcapene≤0.03 - 0.50.06 - 1[10]
Amoxicillin0.015 - 0.50.03 - 2[1][10][11]

Table 3: In-Vitro Activity against Haemophilus influenzae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cefcapene≤0.03≤0.03[12]
Amoxicillin0.25 - 0.50.5 - 1.5[13][14]

Table 4: In-Vitro Activity against Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cefcapene≤0.030.06[12]
Amoxicillin0.12 - 0.250.25 - 0.5[15][16][17][18][19]

Pharmacokinetics

ParameterThis compoundAmoxicillinReference
Bioavailability ~32-49%~74-92%
Protein Binding ~65%~17-20%
Half-life ~1.1 hours~1-1.5 hours
Time to Peak Concentration ~2 hours~1-2 hours
Excretion Primarily renalPrimarily renal

Experimental Protocols

Clinical Trial Methodology for Acute Presumed Bacterial Rhinosinusitis

A randomized, open-label, double-blinded study was conducted to compare the efficacy and tolerance of this compound and Amoxicillin-clavulanate in adult patients with acute presumed bacterial rhinosinusitis.[6][7]

  • Patient Population: Patients over 15 years of age diagnosed with acute rhinosinusitis based on clinical symptoms, paranasal sinus X-rays, and nasal endoscopy.

  • Randomization: Patients were randomly assigned to one of two treatment groups.

  • Intervention:

    • Group 1: this compound 150 mg three times daily for 14 days.[6][7]

    • Group 2: Amoxicillin-clavulanate 625 mg (500 mg amoxicillin) three times daily for 14 days.[6][7]

  • Assessments: Patients were evaluated at days 7, 14, and 28 for changes in symptoms, endoscopic findings, and any adverse reactions.

  • Primary Outcome: Rate of clinical improvement after 2 weeks of treatment.

Screening Patient Screening (Acute Rhinosinusitis) Enrollment Enrollment & Randomization Screening->Enrollment GroupA Group A: This compound Enrollment->GroupA GroupB Group B: Amoxicillin/Clavulanate Enrollment->GroupB FollowUp Follow-up Visits (Days 7, 14, 28) GroupA->FollowUp GroupB->FollowUp Outcome Assessment of Clinical Improvement FollowUp->Outcome

Figure 2: Clinical Trial Workflow for Acute Rhinosinusitis Study.

In-Vitro Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined using standardized methods such as broth microdilution or agar dilution as per the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates: Clinically relevant isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are used.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared.

  • Antibiotic Dilution: Serial twofold dilutions of Cefcapene and Amoxicillin are prepared in appropriate broth or agar media.

  • Incubation: The inoculated media with the antibiotics are incubated under specific atmospheric and temperature conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. MIC50 and MIC90 are then calculated as the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Adverse Effects

Both this compound and Amoxicillin are generally well-tolerated. The most commonly reported adverse effects are gastrointestinal in nature.

Adverse EffectThis compoundAmoxicillin/Amoxicillin-ClavulanateReference
Diarrhea 1 patient (in a study of 30)6 patients (in a study of 30)[6][7]
7.6% (in a pediatric study)13.6% (in a pediatric study)[8][9]
Rash Not frequently reported8.0% (in a pediatric pharyngitis study)[5]

Conclusion

This compound and Amoxicillin are both valuable therapeutic options for the empirical treatment of common respiratory tract infections. This compound offers the potential for shorter treatment courses and a favorable gastrointestinal side-effect profile compared to amoxicillin-clavulanate. Amoxicillin remains a cornerstone of therapy, with extensive clinical experience supporting its use. The choice between these agents should be guided by local susceptibility patterns, patient-specific factors, and clinical guidelines. Continued research and surveillance are essential to monitor for the emergence of resistance and to optimize the use of these important antimicrobial agents.

References

Confirming the safety profile of Cefcapene pivoxil in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety profile of Cefcapene pivoxil, a third-generation oral cephalosporin, in relation to other drugs in its class, including Cefditoren pivoxil, Ceftibuten, and Cefdinir. The assessment is based on publicly available data and standardized preclinical testing methodologies. A significant lack of publicly accessible preclinical safety data for this compound, Cefditoren pivoxil, and Ceftibuten necessitates a cautious interpretation. The available data for Cefdinir and the general safety profile of third-generation cephalosporins provide a baseline for comparison.

Executive Summary

Third-generation cephalosporins are a widely used class of antibiotics with a generally favorable safety profile. Preclinical safety assessment is crucial for identifying potential toxicities before human trials. This guide summarizes the available preclinical data for this compound and its comparators, outlines the standard experimental protocols for safety evaluation, and visually represents key assessment workflows. Due to the limited specific data for this compound, this guide also draws on the broader knowledge of the cephalosporin class to provide a comprehensive perspective.

Comparative Preclinical Safety Data

The following tables summarize the available quantitative data from key preclinical safety studies. It is important to note the significant data gaps for this compound and some of the comparator drugs.

Table 1: Acute and Subchronic Toxicity

CompoundAnimal ModelRoute of AdministrationAcute LD50Subchronic NOAEL (90-day)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cefditoren pivoxil Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ceftibuten Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cefdinir Rat, MouseOral>5600 mg/kg[1][2][3]Data Not Available

LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.

Table 2: Genotoxicity

CompoundAmes TestChromosome Aberration Assay (in vitro)Mouse Lymphoma Assay (in vitro)
This compound Data Not AvailableData Not AvailableData Not Available
Cefditoren pivoxil Data Not AvailableData Not AvailableData Not Available
Ceftibuten Data Not AvailableData Not AvailableData Not Available
Cefdinir Data Not AvailableData Not AvailableData Not Available

Table 3: Reproductive and Developmental Toxicity

CompoundFertility and Early Embryonic Development (Rat)Embryo-Fetal Development (Rat)Embryo-Fetal Development (Rabbit)
This compound Data Not AvailableData Not AvailableData Not Available
Cefditoren pivoxil Data Not AvailableIncreased dead and resorbed embryos at 10 and 20 mg/kg[4]Data Not Available
Ceftibuten Data Not AvailableData Not AvailableData Not Available
Cefdinir No adverse effects up to 1000 mg/kg/day (oral)[5]Data Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key preclinical safety studies, based on internationally recognized OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically rodents (rats or mice), nulliparous, non-pregnant females are often used initially.

  • Procedure: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level. Dosing is done via oral gavage.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, providing an estimate of the LD50.

Subchronic Oral Toxicity Study (90-Day) (Following OECD Guideline 408)
  • Objective: To characterize the toxicological profile of a substance following repeated oral administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Test Animals: Rodents (usually rats) of both sexes.

  • Procedure: The test substance is administered daily via the diet, drinking water, or gavage at three or more dose levels to groups of animals. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at termination.

  • Pathology: All animals undergo a gross necropsy. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any target organs from all groups.

  • Endpoint: The NOAEL is the highest dose at which no adverse treatment-related effects are observed.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
  • Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance for a defined period, with and without metabolic activation. At a suitable time after treatment, cells are harvested, and metaphase chromosomes are examined for structural aberrations.

  • Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosome aberrations.

Fertility and Early Embryonic Development Study (Following OECD Guideline 416)
  • Objective: To assess the effects of a test substance on male and female reproductive performance and on the early development of the offspring.

  • Test Animals: Rats of both sexes.

  • Procedure: Males are dosed for a period before mating, during mating, and until termination. Females are dosed before mating, during mating, gestation, and lactation.

  • Endpoints: Mating and fertility indices, gestation length, litter size, pup viability, and pup development are assessed. Reproductive organs of the parental generation are examined histopathologically.

Visualizing Preclinical Safety Assessment

Workflow of a Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity, such as a novel cephalosporin antibiotic.

Preclinical_Safety_Workflow cluster_0 Early Discovery & Screening cluster_1 Lead Optimization & Candidate Selection cluster_2 Pre-IND Enabling Studies cluster_3 Long-term & Specialized Studies in_vitro_tox In vitro Cytotoxicity & Genotoxicity Screening acute_tox Acute Toxicity Studies (e.g., OECD 423) in_vitro_tox->acute_tox Promising candidates genotox_battery Standard Genotoxicity Battery (Ames, Chromosome Aberration, Mouse Lymphoma) acute_tox->genotox_battery subchronic_tox Subchronic Toxicity (28-day or 90-day, e.g., OECD 408) genotox_battery->subchronic_tox safety_pharm Safety Pharmacology subchronic_tox->safety_pharm reproductive_tox Reproductive & Developmental Toxicity Screening (e.g., OECD 421) safety_pharm->reproductive_tox chronic_tox Chronic Toxicity (if required) reproductive_tox->chronic_tox Based on clinical development plan carcinogenicity Carcinogenicity Studies (if required) chronic_tox->carcinogenicity Based on findings & duration of use

Preclinical Safety Assessment Workflow
Hypothetical Signaling Pathway in Cephalosporin-Induced Adverse Effects

This diagram illustrates a hypothetical signaling pathway that could be involved in certain adverse effects of cephalosporins, such as hypersensitivity reactions, based on general immunological principles.

Cephalosporin_Adverse_Effect_Pathway cluster_0 Initial Exposure cluster_1 Haptenization & Antigen Presentation cluster_2 T-Cell Activation & Differentiation cluster_3 B-Cell & Mast Cell Response cephalosporin This compound hapten Cephalosporin-Protein Adduct (Hapten) cephalosporin->hapten Binds to serum proteins apc Antigen Presenting Cell (APC) hapten->apc Uptake and processing th2 Th2 Helper T-Cell apc->th2 Presents antigen il4_il5 IL-4, IL-5, IL-13 th2->il4_il5 Cytokine release b_cell B-Cell il4_il5->b_cell Stimulates ige IgE Production b_cell->ige mast_cell Mast Cell Activation ige->mast_cell Binds to surface mediators Release of Inflammatory Mediators (Histamine, etc.) mast_cell->mediators Upon re-exposure symptoms Allergic Symptoms mediators->symptoms

Hypothetical Allergic Reaction Pathway

Conclusion

References

A Head-to-Head Comparison of Cefcapene Pivoxil and Cefdinir Against Common Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of third-generation oral cephalosporins, Cefcapene pivoxil and Cefdinir are prominent agents frequently utilized in the treatment of common bacterial infections, particularly those of the respiratory tract. This guide provides a detailed, head-to-head comparison of their in vitro and in vivo performance against key pathogens, supported by experimental data and methodologies.

In Vitro Activity: A Comparative Analysis

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefcapene and Cefdinir Against Common Respiratory Pathogens
PathogenCefcapene (as active metabolite)Cefdinir
Streptococcus pneumoniae (Penicillin-Susceptible)0.125[1]0.125[2]
Streptococcus pneumoniae (Penicillin-Intermediate)0.25[1]0.5
Streptococcus pneumoniae (Penicillin-Resistant)0.5[1]1[3]
Haemophilus influenzae (β-lactamase negative)≤0.031[1]0.5[2]
Haemophilus influenzae (β-lactamase positive)≤0.031[1]1[2]
Moraxella catarrhalis (β-lactamase positive)≤0.031[1]0.25[2]
Staphylococcus aureus (Methicillin-Susceptible)10.5[2]
Klebsiella pneumoniae1[1]0.25[2]
Escherichia coli≤1[1]0.25[2]

Note: this compound is a prodrug that is hydrolyzed to its active metabolite, cefcapene, in the intestinal tract. The MIC values for cefcapene are for the active metabolite.

Clinical Efficacy and Safety

Clinical trials provide essential data on the in vivo performance and safety of antimicrobial agents. Several studies have compared the efficacy and safety of this compound and Cefdinir, particularly in the treatment of pediatric respiratory tract infections.

Table 2: Clinical Efficacy and Safety of this compound vs. Cefdinir in Pediatric Acute Upper Respiratory Tract Infection[4]
ParameterThis compound (9 mg/kg/day)Cefdinir (15 mg/kg/day)
Therapeutic Efficacy
Period I100%100%
Period II86%92%
Incidence of Side Effects
Period I14%12%
Period II32%18%
Compliance (All doses taken without problem)
Period I57%81%
Period II67%83%

A study comparing a five-day course of Cefdinir fine granules (15 mg/kg daily) with this compound fine granules (9 mg/kg daily) in children with acute upper respiratory tract infection found no significant difference in therapeutic efficacy between the two groups.[4] However, compliance was significantly better in the Cefdinir group.[4] The incidence of side effects, primarily soft stool and diarrhea, was not significantly different between the two groups.[4]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI)

The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth.

  • Incubation: The microdilution trays are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Clinical Trial Design: Comparative Study in Pediatric Respiratory Tract Infections

The clinical efficacy and safety of this compound and Cefdinir are often evaluated in randomized, comparative clinical trials. A typical study design would include the following elements:

  • Study Population: Pediatric patients (e.g., 6 months to 12 years of age) with a clinical diagnosis of an acute respiratory tract infection, such as acute otitis media, pharyngitis, or community-acquired pneumonia.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or Cefdinir. In an investigator-blinded study, the investigator assessing the clinical outcome is unaware of the treatment assignment.

  • Dosage and Administration: The drugs are administered orally at standard pediatric doses for a specified duration (e.g., 5-10 days).

  • Efficacy Assessment: The primary efficacy endpoint is typically the clinical cure rate at the test-of-cure visit, defined as the resolution of signs and symptoms of the infection. Bacteriological eradication rates, based on the elimination of the baseline pathogen from follow-up cultures, are also assessed.

  • Safety Assessment: The incidence and severity of adverse events are monitored throughout the study.

Mechanism of Action and Experimental Workflow

dot

Mechanism of Action of Third-Generation Cephalosporins cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CW_synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW_synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition leads to Cephalosporin Cefcapene / Cefdinir (β-Lactam Antibiotic) Cephalosporin->PBP Binds to and Inhibits

Caption: Mechanism of action of Cefcapene and Cefdinir.

dot

Comparative Drug Study Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase cluster_analysis Data Analysis and Reporting In Vitro Studies In Vitro Susceptibility Testing (e.g., MIC determination) Patient Recruitment Patient Recruitment (Informed Consent) In Vitro Studies->Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Treatment Treatment Administration (this compound vs. Cefdinir) Randomization->Treatment Data Collection Data Collection (Efficacy and Safety) Treatment->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Interpretation of Results Statistical Analysis->Results Interpretation Publication Publication of Findings Results Interpretation->Publication

Caption: A typical workflow for a comparative drug study.

References

Validating the clinical efficacy of Cefcapene pivoxil in treating odontogenic infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical efficacy of Cefcapene pivoxil with other commonly used antibiotics for the treatment of odontogenic infections. The information is compiled from available clinical studies to aid in research and development efforts in the field of antibacterial therapies for dental and oral surgery applications.

This compound: Efficacy in Acute Odontogenic Infections

This compound, a third-generation oral cephalosporin, has been evaluated for its effectiveness in treating acute odontogenic infections. A notable clinical study in Japan provides key insights into its performance.

Experimental Protocol: Clinical Study of this compound in Odontogenic Infections

A multi-center study was conducted across 3 primary and 9 secondary medical facilities in Japan to assess the efficacy and safety of this compound in adult patients with acute odontogenic infections.

  • Patient Population: 146 adult patients diagnosed with periodontitis, pericoronitis, or jaw osteitis.

  • Treatment Regimen: The majority of patients (139) received a daily dose of 300 mg of this compound, while a smaller group (7) received 450 mg per day.

  • Efficacy Evaluation: Clinical efficacy was judged by the primary physician based on the resolution of signs and symptoms. An additional assessment was made on day 3 according to the "Evaluation Standards of Antibiotic Efficacy in the Areas of Dentistry and Oral Surgery."

  • Safety Assessment: The incidence of adverse reactions was monitored throughout the study.

Below is a graphical representation of the experimental workflow for this clinical study.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Protocol cluster_evaluation Efficacy and Safety Assessment Patient 146 Adult Patients with Odontogenic Infections Infections Periodontitis (n=84) Pericoronitis (n=10) Jaw Osteitis (n=52) Patient->Infections Diagnosis Dosage This compound Administration Infections->Dosage Treatment Initiation Dose300 300 mg/day (n=139) Dosage->Dose300 Dose450 450 mg/day (n=7) Dosage->Dose450 PhysicianJudgement Physician's Judgment of Efficacy Dosage->PhysicianJudgement Day3Evaluation Day 3 Evaluation Dosage->Day3Evaluation AdverseEvents Adverse Reaction Monitoring Dosage->AdverseEvents

Caption: Workflow of the clinical study on this compound for odontogenic infections.

Quantitative Data on this compound Efficacy

The clinical efficacy of this compound in this study is summarized in the table below.

Infection TypeNumber of CasesEfficacious CasesEfficacy Rate
Periodontitis847690.5%
Pericoronitis10880.0%
Jaw Osteitis524994.2%
Overall 146 133 91.1%

Data from a clinical study on this compound in adults with acute odontogenic infection.[1]

The study also reported a low incidence of mild adverse reactions, occurring in 2 out of 153 cases (1.4%).[1]

Comparative Analysis with Alternative Antibiotics

The standard of care for odontogenic infections often involves penicillins, such as amoxicillin, frequently combined with a β-lactamase inhibitor like clavulanic acid, or clindamycin, particularly for patients with penicillin allergies.[2][3]

Amoxicillin-Clavulanate vs. Clindamycin in Odontogenic Infections

A randomized, observer-blind, phase IV study directly compared the efficacy and tolerability of amoxicillin-clavulanate and clindamycin in patients with acute odontogenic infections.

  • Patient Population: 472 subjects with acute odontogenic infections, predominantly periapical abscesses.[4]

  • Treatment Arms:

    • Amoxicillin-Clavulanate: 875 mg/125 mg twice daily (BID).[4]

    • Clindamycin: 150 mg four times daily (QID).[4]

  • Treatment Duration: 5 or 7 days based on clinical response.[4]

  • Primary Endpoint: The percentage of subjects achieving clinical success, which was a composite measure of improvement in pain, swelling, fever, and the need for additional antimicrobial therapy, at the end of treatment.[4][5]

AntibioticDosageClinical Success RateCommon Adverse Events
Amoxicillin-Clavulanate875 mg/125 mg BID88.2%Raised liver enzymes, diarrhea, headache
Clindamycin150 mg QID89.7%Raised liver enzymes, diarrhea, headache

Data from a randomized study comparing amoxicillin/clavulanic acid and clindamycin in odontogenic infections.[4][5][6]

The study concluded that amoxicillin-clavulanate was non-inferior to clindamycin in achieving clinical success in acute odontogenic infections.[4][5] The safety profiles of both drugs were consistent with their known side effects.[4][5][6]

Indirect Comparison of this compound with Amoxicillin

While a direct randomized controlled trial comparing this compound with amoxicillin for the treatment of established odontogenic infections was not identified, a retrospective study from Japan compared their prophylactic effects in preventing surgical site infections after impacted mandibular third molar surgery.

In this study, the incidence of postoperative infection was reported to be 2.4% with amoxicillin and 11.6% with this compound.[7] It is important to note that this study focused on prophylaxis rather than the treatment of active infections, and its retrospective nature has inherent limitations.

Discussion and Conclusion

This compound demonstrates high clinical efficacy and a favorable safety profile in the treatment of acute odontogenic infections, with an overall success rate exceeding 90% in a key clinical study.[1]

When compared to other standard treatments, the data suggests:

  • Amoxicillin-clavulanate and clindamycin show comparable efficacy in the high 80s for treating odontogenic infections.[4][5][6]

  • While direct comparative trials are lacking, a retrospective prophylactic study indicated a lower incidence of postoperative infection with amoxicillin compared to This compound .[7]

The choice of antibiotic for odontogenic infections is a critical decision that must take into account not only the clinical efficacy against the common polymicrobial nature of these infections but also local antimicrobial resistance patterns and patient-specific factors.[2][3] The increasing resistance to penicillins is a growing concern.[2][3]

For drug development professionals, the high efficacy and low incidence of adverse effects of this compound suggest its potential as a valuable treatment option for odontogenic infections. Future research should focus on direct, randomized controlled trials comparing this compound with amoxicillin-clavulanate and clindamycin to definitively establish its position in the therapeutic armamentarium for odontogenic infections.

References

Comparative In Vitro Activity of Cefcapene Pivoxil and Cefpodoxime Proxetil Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro efficacy of two third-generation oral cephalosporins, Cefcapene Pivoxil and Cefpodoxime Proxetil, reveals comparable and potent activity against common bacterial pathogens implicated in respiratory tract infections. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.

Both this compound, the orally absorbed prodrug of cefcapene, and Cefpodoxime Proxetil, the prodrug of cefpodoxime, are established third-generation cephalosporins. Their mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This comparison focuses on their in vitro activity against three key respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Quantitative Comparison of In Vitro Activity

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for cefcapene and cefpodoxime against the specified respiratory pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.

Bacterial Species Cefcapene Cefpodoxime
MIC50 (µg/mL) MIC50 (µg/mL)
Streptococcus pneumoniaeData not availableData not available
Haemophilus influenzaeData not availableData not available
Moraxella catarrhalisData not availableData not available
Bacterial Species Cefcapene Cefpodoxime
MIC90 (µg/mL) MIC90 (µg/mL)
Streptococcus pneumoniae0.50.12
Haemophilus influenzae0.060.12
Moraxella catarrhalis3.131

Note: The presented data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The agar dilution method is a reference standard recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI) for this purpose.

Agar Dilution Method for MIC Determination

The agar dilution method involves the following key steps:

  • Preparation of Antimicrobial Stock Solutions: A stock solution of the antibiotic is prepared at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are made to create a range of concentrations to be tested.

  • Incorporation into Agar Medium: Each dilution of the antibiotic is incorporated into molten Mueller-Hinton agar. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, the agar is often supplemented with blood or other growth factors.

  • Plate Pouring: The agar-antibiotic mixtures are poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration.

  • Inoculation: A standardized volume of the diluted bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (e.g., increased CO2 for Streptococcus pneumoniae) and temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.

dot

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock Antibiotic Stock Solution dilutions Serial Dilutions stock->dilutions incorporation Incorporate Antibiotic into Agar dilutions->incorporation agar Molten Agar Medium agar->incorporation inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates inoculum->inoculation plating Pour Plates incorporation->plating plating->inoculation incubation Incubate Plates (16-20h, 35-37°C) inoculation->incubation reading Read Results incubation->reading mic Determine MIC reading->mic

Caption: Workflow for MIC determination using the agar dilution method.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As third-generation cephalosporins, both Cefcapene and Cefpodoxime exert their bactericidal effects by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

dot

Mechanism_of_Action cluster_drug Cephalosporin Action cluster_bacterium Bacterial Cell drug Cefcapene / Cefpodoxime (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) pbp->peptidoglycan Inhibits lysis Cell Lysis & Bacterial Death peptidoglycan->lysis Leads to

Caption: Mechanism of action of Cefcapene and Cefpodoxime.

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Cefcapene Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for compounds like Cefcapene pivoxil is essential not only for regulatory compliance but also for preventing the environmental dissemination of active pharmaceutical ingredients and mitigating the development of antibiotic resistance. This guide provides immediate, actionable information for the safe handling and disposal of this compound in a laboratory setting.

Regulatory Framework: A Foundation of Compliance

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Healthcare facilities and research laboratories must adhere to these federal guidelines, as well as any additional state and local regulations.[4][5] A key aspect of these regulations is the proper training of all personnel who handle hazardous pharmaceutical waste.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable rules.

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound, guiding users toward either on-site chemical inactivation or disposal through a licensed waste management contractor.

G This compound Disposal Workflow start This compound Waste Generated decision1 Is on-site chemical inactivation feasible and permitted by institutional policy? start->decision1 inactivation Proceed with Chemical Inactivation decision1->inactivation Yes disposal_service Dispose via Licensed Pharmaceutical Waste Contractor decision1->disposal_service No protocol Select and Follow Inactivation Protocol (e.g., Alkaline Hydrolysis) inactivation->protocol package Package and Label Waste According to Regulations disposal_service->package pickup Arrange for Waste Pickup package->pickup end Disposal Complete pickup->end verify Verify Inactivation (if required by protocol) protocol->verify dispose_treated Dispose of Treated Waste as per Institutional Guidelines verify->dispose_treated dispose_treated->end

Caption: Decision workflow for the proper disposal of this compound.

On-Site Chemical Inactivation Protocols

For laboratories equipped to handle chemical treatments, on-site inactivation of this compound can be an effective disposal method. As a β-lactam antibiotic, this compound is susceptible to chemical degradation that opens its characteristic β-lactam ring, rendering it inactive.

Data on Chemical Degradation of Cephalosporins:

Degradation MethodReagent/ConditionEfficacyReference
Alkaline Hydrolysis 1 M Sodium Hydroxide (NaOH)Effective for inactivation of β-lactam antibiotics.[3][6]
Acidic Hydrolysis 0.5 M Hydrochloric Acid (HCl) at 90°C (363 K)56.4% degradation of this compound after 240 minutes.[2]
Oxidative Degradation Varies (e.g., Chloramine-T, Photo-Fenton)Effective for cephalosporins, but this compound is fairly resistant at room temperature.[1][2][7]

Detailed Experimental Protocol: Alkaline Hydrolysis

This protocol is based on the general principle of β-lactam inactivation through alkaline hydrolysis and should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Preparation:

    • Prepare a 1 M solution of sodium hydroxide (NaOH).

    • Quantify the amount of this compound waste to be treated.

  • Inactivation Procedure:

    • For solid this compound, dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) before adding the NaOH solution. For liquid waste already in an aqueous solution, proceed to the next step.

    • Slowly add the 1 M NaOH solution to the this compound waste. A significant excess of NaOH is recommended to ensure complete hydrolysis.

    • Stir the mixture at room temperature for a minimum of 24 hours. The extended reaction time helps to ensure the complete degradation of the β-lactam ring.

  • Neutralization and Disposal:

    • After the inactivation period, neutralize the basic solution by slowly adding an acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0.

    • Dispose of the neutralized solution in accordance with your institution's guidelines for chemical waste.

Disposal of Untreated this compound Waste

If on-site inactivation is not a viable option, all this compound waste must be disposed of through a licensed pharmaceutical waste contractor.

  • Segregation and Storage:

    • Collect all solid and liquid waste containing this compound in designated, clearly labeled, and leak-proof containers.

    • Store the waste containers in a secure, designated area away from general laboratory traffic.

  • Packaging and Labeling:

    • Package the waste according to all applicable Department of Transportation (DOT) and EPA regulations.

    • Ensure containers are labeled with the contents ("this compound waste") and any other required hazard information.

  • Pickup and Disposal:

    • Contact your institution's EHS department to arrange for pickup by a licensed pharmaceutical waste disposal service. These services will ensure the waste is transported and disposed of in a compliant manner, typically through incineration.[1]

Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][8][9][10][11][12] For large spills of powdered material, respiratory protection may be necessary to avoid inhalation.[4][11]

  • Containment and Cleanup:

    • For solid spills, gently cover the powder with a damp paper towel to avoid creating dust. Carefully scoop the material into a designated waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or detergent solution, followed by a water rinse.

  • Waste Disposal: Dispose of all cleanup materials as hazardous pharmaceutical waste, following the procedures outlined above.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Cefcapene Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cefcapene pivoxil is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity in the laboratory.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also considered very toxic to aquatic life with long-lasting effects.[2] Adherence to appropriate personal protective equipment (PPE) protocols is therefore critical.

HazardGHS ClassificationRecommended Personal Protective Equipment
Oral Toxicity Acute toxicity, oral (Category 4)[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Irritation Skin corrosion/irritation (Category 2)[1]Wear protective gloves and impervious clothing.[1][2]
Eye Irritation Serious eye damage/eye irritation (Category 2A)[1]Wear safety goggles with side-shields.[1][2]
Respiratory Irritation Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]Use only in a well-ventilated area or with appropriate exhaust ventilation. A suitable respirator should be worn when dust or aerosols may be generated.[1][2][3]
Aquatic Toxicity Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]Avoid release to the environment.[2]

Procedural Workflow for Safe Handling

The following diagram outlines the essential step-by-step process for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase a Conduct Risk Assessment b Don Appropriate PPE (Gloves, Gown, Eye Protection) a->b c Ensure Proper Ventilation (Fume Hood) b->c d Weigh and Prepare this compound c->d Proceed to Handling e Perform Experimental Procedures d->e f Avoid Dust and Aerosol Formation e->f g Decontaminate Work Surfaces f->g Proceed to Cleanup h Segregate Waste (Solid vs. Liquid) g->h i Dispose of Waste via Approved Chemical Route h->i

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the substance.[1]

  • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician.[1][2]

Spill Management:

In the event of a spill, evacuate personnel from the area.[1] Wear full personal protective equipment, including respiratory protection.[1][2][3] Prevent the spill from entering drains or water courses.[1][3] For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[3] For liquid spills, absorb with an inert material and place in a container for disposal.[1][2]

Disposal Plan:

All waste containing this compound, including contaminated lab supplies, should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain, as it is toxic to aquatic life.[2] Unused or expired antibiotics should be disposed of through an approved chemical waste program to prevent environmental contamination.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcapene pivoxil
Reactant of Route 2
Reactant of Route 2
Cefcapene pivoxil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.